Tribromofluoromethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tribromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr3F/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZAEIHJPNTART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059859 | |
| Record name | Tribromofluoromethane | |
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Molecular Weight |
270.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Fluorotribromomethane | |
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CAS No. |
353-54-8 | |
| Record name | Tribromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methane, tribromofluoro- | |
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| Record name | Methane, tribromofluoro- | |
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| Record name | Tribromofluoromethane | |
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| Record name | Tribromofluoromethane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromofluoromethane, also known as Halon 1103 or R-11B3, is a fully halogenated halomethane with the chemical formula CBr₃F.[1] This colorless to light yellow liquid has garnered interest in synthetic chemistry as a reagent for the introduction of fluorine into organic molecules.[2][3] Historically, it has also been considered for use in fire extinguishers.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its safety profile.
Physical Properties
This compound is a dense, non-flammable liquid with a characteristic boiling point. A compilation of its key physical properties is presented in the table below, offering a quantitative summary for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | CBr₃F | [5][6][7] |
| Molecular Weight | 270.72 g/mol | [1][5][6] |
| Appearance | Clear, colorless to yellow liquid | [1][2][4] |
| Density | 2.765 g/mL at 25 °C | [1][4] |
| 2.77 g/mL | [2] | |
| 2.7648 g/cm³ at 20 °C | ||
| Melting Point | -73 °C | [1][2] |
| -73.6 °C | [4] | |
| Boiling Point | 108 °C | [1][2] |
| 106-107 °C | [4] | |
| Refractive Index | 1.525 at 20 °C | [4] |
| 1.53 at 20 °C | [2] | |
| 1.5216 at 20 °C | [1] | |
| Water Solubility | 399.8 mg/L at 25 °C | |
| Vapor Pressure | 37.1 mmHg at 25 °C | |
| Viscosity | 2.09 mPa·s at 0 °C | [1] |
| Surface Tension | 31.68 mN/m at 20 °C | [1] |
Chemical Properties and Reactivity
This compound exhibits a range of chemical behaviors, primarily centered around the reactivity of the carbon-bromine bonds. It is stable under normal conditions but can undergo thermal decomposition and participate in several important synthetic transformations.
Thermal Decomposition (Pyrolysis):
At elevated temperatures, this compound undergoes pyrolysis to primarily yield hexafluorobenzene, with bromopentafluorobenzene (B106962) as a secondary product.[1] This reaction highlights the ability of this molecule to serve as a source of difluorocarbene intermediates under thermal stress.
Generation of Dibromofluoromethyllithium:
One of the most significant applications of this compound in organic synthesis is its use as a precursor to dibromofluoromethyllithium (CBr₂FLi). This organometallic reagent is generated by treating this compound with a strong base, such as butyllithium, at very low temperatures. The resulting dibromofluoromethyllithium is a versatile nucleophile that can react with various electrophiles, most notably aldehydes and ketones, to produce fluorinated alcohols.[3] This two-step process provides a valuable method for the stereoselective synthesis of fluoro-olefins and other complex fluorinated molecules.
Substitution Reactions:
The bromine atoms in this compound can be displaced by reactive metals like lithium and zinc through the formation of organometallic intermediates.[1] These intermediates can then be used in subsequent reactions, such as additions to carbonyl compounds.[1]
Formation of Phosphorus Ylides:
This compound can also react to form phosphorus ylides. These reagents are useful in Wittig-type reactions for the synthesis of bromofluoro-substituted terminal alkenes.[1]
Cyclization Reactions:
In reactions with hydrazones, this compound can undergo a cyclization process, leading to the formation of 4-fluoro pyrazoles through the loss of bromine.[1]
Experimental Protocols
1. Synthesis of this compound
This compound can be synthesized by the halogen exchange reaction of carbon tetrabromide with antimony(III) fluoride (B91410), using elemental bromine as a catalyst.
-
Materials:
-
Carbon tetrabromide (CBr₄)
-
Antimony(III) fluoride (SbF₃)
-
Elemental bromine (Br₂)
-
-
Procedure:
-
In a reaction vessel equipped with a distillation apparatus, combine carbon tetrabromide, antimony(III) fluoride, and a catalytic amount of elemental bromine.
-
Heat the mixture to a temperature of 120-130 °C.
-
Maintain the reaction at this temperature for approximately 1 hour.
-
During the reaction, this compound will distill from the reaction mixture.
-
Collect the distillate, which is crude this compound.
-
The crude product can be purified by fractional distillation.
-
2. Generation of Dibromofluoromethyllithium and Reaction with an Aldehyde
This protocol describes the in-situ generation of dibromofluoromethyllithium and its subsequent reaction with a carbonyl compound to form a fluorinated alcohol.
-
Materials:
-
This compound (CBr₃F)
-
n-Butyllithium (BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
An aldehyde or ketone (e.g., benzaldehyde)
-
An appropriate quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solvent mixture of THF and Et₂O (typically in a 2:1 ratio).
-
Cool the solvent mixture to -130 °C using a suitable cooling bath (e.g., a liquid nitrogen/pentane slush bath).
-
To the cooled solvent, add the aldehyde or ketone substrate.
-
Slowly add a solution of n-butyllithium to the reaction mixture while maintaining the temperature at -130 °C.
-
Subsequently, add this compound dropwise to the reaction mixture.
-
Allow the reaction to stir at -130 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, typically by extracting the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude fluorinated alcohol can then be purified by column chromatography.
-
Safety and Hazards
This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[4][5] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. Upon combustion or thermal decomposition, it can produce hazardous substances such as carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride. Due to its bromine content, this compound has a high ozone depletion potential, and its use is restricted under international agreements like the Montreal Protocol.[4]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. Its chemical reactivity, particularly as a precursor to dibromofluoromethyllithium, provides a powerful tool for the synthesis of complex fluorinated molecules. While its use is limited by environmental concerns, a thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective application in chemical research and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. DE19654718A1 - Process for the preparation of tetrafluoromethane - Google Patents [patents.google.com]
- 7. crossworks.holycross.edu [crossworks.holycross.edu]
An In-depth Technical Guide to Tribromofluoromethane (CAS 353-54-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromofluoromethane, with the Chemical Abstracts Service (CAS) number 353-54-8, is a halogenated methane (B114726) derivative of significant interest in synthetic chemistry.[1][2][3] Also known by synonyms such as Fluorotribromomethane and Halon 1103, this compound serves as a valuable reagent and building block in various chemical transformations.[1][2] Its unique combination of a fluorine atom and three bromine atoms on a single carbon center imparts distinct reactivity, making it a useful tool for the introduction of fluorine and bromine into organic molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, key applications, and safety considerations of this compound, with a focus on its utility for researchers in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| CAS Number | 353-54-8 | [1][4] |
| Molecular Formula | CBr₃F | [1][4] |
| Molecular Weight | 270.72 g/mol | [1][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | -73 °C | [1][2] |
| Boiling Point | 106-108 °C | [1][2] |
| Density | 2.765 - 2.77 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.5216 - 1.53 | [1][2] |
| Purity (typical) | ≥ 98% (GC) | [1] |
| Synonyms | Fluorotribromomethane, Halon 1103, R 11B3, FC-11B3 | [1][2] |
| InChI | InChI=1S/CBr3F/c2-1(3,4)5 | [2] |
| InChIKey | IHZAEIHJPNTART-UHFFFAOYSA-N | [2] |
| SMILES | FC(Br)(Br)Br | [2] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2.
| Spectroscopic Data | Key Features and Observations |
| ¹³C NMR | A single resonance is expected due to the presence of only one carbon atom. The chemical shift will be influenced by the attached fluorine and bromine atoms. |
| ¹⁹F NMR | A single resonance is expected, providing a clear indication of the fluorine environment. |
| Infrared (IR) Spectroscopy | The spectrum will be characterized by strong C-Br and C-F stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of three bromine atoms. Fragmentation will involve the loss of bromine and fluorine atoms. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a halogen exchange reaction, a classic example being the Swarts reaction. This method involves the treatment of a polyhalogenated methane, such as carbon tetrabromide, with a metal fluoride (B91410).
General Experimental Protocol: Swarts Reaction
Reaction: CBr₄ + SbF₃ (with Br₂ catalyst) → CBr₃F + CBr₂F₂ + ...
Procedure Outline:
-
A reaction vessel is charged with carbon tetrabromide and antimony(III) fluoride.
-
A catalytic amount of elemental bromine is added to the mixture.
-
The reaction mixture is heated. The temperature is carefully controlled to favor the formation of the desired product, this compound.
-
The product is typically distilled directly from the reaction mixture as it is formed.
-
The collected distillate may contain a mixture of bromofluoromethanes and requires purification, usually by fractional distillation, to isolate pure this compound.
It is crucial to note that this reaction can produce a mixture of products, and the reaction conditions must be carefully optimized to maximize the yield of this compound.
Applications in Research and Development
This compound's unique chemical structure makes it a valuable reagent in several areas of chemical research and development.
Reagent in Organic Synthesis
A significant application of this compound is as a precursor for the in-situ generation of dibromofluoromethyllithium (LiCFBr₂). This organolithium reagent is a valuable tool for the introduction of the -CFBr₂ group into organic molecules, which can then be further transformed into other fluorine-containing functionalities.
The following protocol describes the generation of dibromofluoromethyllithium from this compound and its subsequent reaction with an aldehyde or ketone.
Materials:
-
This compound (CBr₃F)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Aldehyde or ketone
-
Apparatus for reactions at low temperatures (e.g., cryostat or dry ice/acetone bath)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
A solution of this compound and the desired aldehyde or ketone in a mixture of anhydrous THF and Et₂O (typically 2:1) is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to a very low temperature, typically -130 °C, using a suitable cooling bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the low temperature.
-
The reaction is stirred at this temperature for a specified period to allow for the formation of the dibromofluoromethyllithium and its subsequent addition to the carbonyl compound.
-
The reaction is quenched at low temperature by the addition of a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude fluorinated alcohol product.
-
The crude product is then purified by a suitable method, such as column chromatography.
This protocol provides a pathway to valuable fluorinated alcohols, which can serve as intermediates in the synthesis of more complex molecules, including potential drug candidates.
Fire Suppressant
Historically, halogenated hydrocarbons, often referred to as Halons, have been used as effective fire-extinguishing agents. This compound (Halon 1103) has been investigated for its fire suppression capabilities. The mechanism of fire suppression by halogenated compounds involves the interruption of the combustion chain reaction. The bromine atoms, in particular, are very efficient at scavenging the free radicals (such as H• and OH•) that propagate the fire.
Potential in Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic properties of compounds. While direct examples of commercial drugs or pesticides synthesized from this compound are not prominently documented, its utility in generating fluorinated building blocks, as demonstrated by the dibromofluoromethyllithium chemistry, highlights its potential in these fields. The antifungal activity of various brominated compounds has been reported, suggesting a potential area of application for derivatives of this compound.[1][3][6]
Reaction Mechanisms and Workflows
Generation and Reaction of Dibromofluoromethyllithium
The workflow for the generation of dibromofluoromethyllithium and its subsequent reaction with a carbonyl compound is depicted below.
Caption: Experimental workflow for the synthesis of fluorinated alcohols.
The reaction mechanism involves a lithium-halogen exchange followed by nucleophilic addition.
Caption: Mechanism of dibromofluoromethyllithium addition to a carbonyl.
Pyrolysis to Hexafluorobenzene
The pyrolysis of this compound at high temperatures (around 540-640 °C) leads to the formation of hexafluorobenzene. The proposed mechanism involves the formation of difluorocarbene (:CF₂) as a key intermediate.
Caption: Proposed pathway for the pyrolysis of this compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[6]
-
Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6] Avoid breathing vapors or mist.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is incompatible with strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[7]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound (CAS 353-54-8) is a versatile chemical reagent with established applications in organic synthesis and potential utility in the development of new materials, pharmaceuticals, and agrochemicals. Its ability to serve as a precursor to dibromofluoromethyllithium provides a valuable route for the synthesis of complex fluorinated molecules. While its use as a fire suppressant has historical context, its synthetic applications remain highly relevant to the modern researcher. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding of this compound to aid researchers and scientists in its effective and safe utilization in their work.
References
- 1. Preparation of Fluoro- and Bromofluoroaryl Compounds by Copyrolysis of Bromofluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. byjus.com [byjus.com]
Spectroscopic Analysis of Tribromofluoromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for tribromofluoromethane (CBr₃F), a compound of interest in various chemical research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.
Spectroscopic Data Summary
The empirical formula of this compound is CBr₃F, and its molecular weight is approximately 270.72 g/mol .[1][2] The following tables summarize the available quantitative spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Parameter | Value | Source |
| Chemical Shift (δ) | 77.16 ppm (Referenced to CDCl₃) | [1] |
| Multiplicity | Quartet (due to ¹JC-F coupling) | |
| Coupling Constant (¹JC-F) | ~300-350 Hz (Estimated) |
Table 2: ¹⁹F NMR Spectroscopic Data for this compound
| Parameter | Value | Source |
| Chemical Shift (δ) | -70 to -80 ppm (Estimated, referenced to CFCl₃) | |
| Multiplicity | Singlet |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbon-fluorine and carbon-bromine stretching vibrations.
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |
| ~1070 | C-F Stretch | Strong | [3] |
| ~650 | C-Br Stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak is often observed, and the fragmentation pattern is dominated by the loss of bromine and fluorine atoms.
Table 4: Major Mass Spectral Peaks for this compound
| m/z | Relative Intensity | Assignment | Source |
| 272, 270, 268, 266 | Variable | [CBr₃F]⁺ (Molecular Ion Cluster) | [2] |
| 193, 191, 189 | High | [CBr₂F]⁺ | [1] |
| 112, 110 | Moderate | [CBrF]⁺ | |
| 69 | Low | [CF₃]⁺ (rearrangement) | |
| 31 | Moderate | [CF]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organohalogen compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹³C and ¹⁹F NMR spectra of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
A solution of this compound (approximately 50-100 mg for ¹³C NMR, 10-20 mg for ¹⁹F NMR) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a suitable internal standard (e.g., tetramethylsilane (B1202638) for ¹³C NMR, or an external reference for ¹⁹F NMR) may be added.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2 seconds.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: -50 to -100 ppm (can be adjusted based on initial scans).
-
Number of Scans: 64 or more.
-
Relaxation Delay: 2 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean and a background spectrum has been collected.
-
For the ATR method, place a single drop of neat this compound directly onto the crystal.
-
For the transmission method, place a drop of the liquid between two salt plates to create a thin film.[4]
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 ppm.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 30-350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the analysis.
References
Tribromofluoromethane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on Tribromofluoromethane, a halogenated methane (B114726) derivative. Also known as Halon 1103, it is recognized for its distinct physical and chemical properties.[1] This guide focuses on its fundamental molecular characteristics.
Molecular Formula and Structure
This compound consists of a central carbon atom bonded to three bromine atoms and one fluorine atom.[1] Its chemical formula is:
Quantitative Molecular Data
The key quantitative attributes of this compound are summarized in the table below for clear reference.
| Property | Value | Unit |
| Molecular Weight | 270.72 | g/mol |
| Exact Mass | 267.753 | Da |
| Density | 2.765 | g/cm³ (at 25 °C) |
| Boiling Point | 108 | °C |
| Melting Point | -73 | °C |
(Data sourced from multiple consistent references)[1][2][3][5][6]
Note on Advanced Requirements:
The user request specified the inclusion of experimental protocols, signaling pathways, and logical relationship diagrams. For a fundamental chemical compound like this compound, these concepts are not directly applicable.
-
Experimental Protocols: While protocols exist for the synthesis or analysis of this compound (e.g., its first synthesis in 1919 or preparation by reacting carbon tetrabromide with antimony trifluoride), there are no intrinsic "experimental protocols" for the molecule itself in the context of biological or drug development pathways unless it is used as a reagent.[2]
-
Signaling Pathways: this compound is a simple organic halide and is not known to be involved in biological signaling pathways in the way that complex biomolecules are. Therefore, no signaling pathway diagrams can be generated.
-
Logical Relationships: The core data for this compound—its formula and molecular weight—represent fundamental properties rather than a workflow or complex relationship that would necessitate a Graphviz diagram.
This guide provides the foundational chemical data essential for research and development activities involving this compound.
References
A Technical Guide to the Discovery and Synthesis of Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromofluoromethane (CBr₃F), also known as Halon 1103, is a halogenated hydrocarbon with a history rooted in the early explorations of organofluorine chemistry. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, with a focus on the key synthetic methodologies. Detailed experimental protocols for the prominent synthesis routes are presented, alongside a comparative analysis of their quantitative data. This document aims to serve as a valuable resource for researchers in organic synthesis and drug development by providing a detailed understanding of the preparation of this versatile chemical building block.
Introduction
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is a member of the halomethane family and has been a subject of academic and industrial interest. Its synthesis is a classic example of halogen exchange reactions, a cornerstone of organofluorine chemistry. This guide delves into the historical context of its discovery and the evolution of its synthesis.
Discovery and Historical Context
The first synthesis of this compound is credited to German chemist Hans Rathburg in 1919.[1] This early work was part of a broader effort in the late 19th and early 20th centuries to develop methods for the synthesis of fluorinated organic compounds. A pivotal figure in this field was Frédéric Swarts, who, beginning in the 1890s, developed the halogen exchange reaction, famously known as the Swarts reaction. This reaction typically involves the treatment of an organic halide with a metal fluoride (B91410), such as antimony trifluoride (SbF₃), to replace the halogen with fluorine. While Rathburg's initial synthesis predates the widespread application of Swarts' methods, a later and more thoroughly documented synthesis of this compound utilizes a variation of this fundamental reaction.
Core Synthetic Methodologies
The primary and most well-documented method for the synthesis of this compound is the halogen exchange reaction of carbon tetrabromide (CBr₄) using antimony(III) fluoride (SbF₃).
Halogen Exchange (Swarts Reaction Variant)
This method involves the reaction of carbon tetrabromide with antimony(III) fluoride, often in the presence of a bromine source which acts as a catalyst or helps to maintain the activity of the fluorinating agent.
Reaction Scheme:
CBr₄ + SbF₃ (in the presence of Br₂) → CBr₃F + SbF₂Br
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the Swarts reaction variant.
| Parameter | Value | Reference |
| Starting Materials | Carbon Tetrabromide, Antimony(III) Fluoride, Bromine | [2] |
| Reaction Temperature | 120-130 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Reported Yield | 75% | [2] |
| Boiling Point | 108 °C | [1] |
| Density (25 °C) | 2.7650 g/cm³ | [1] |
Detailed Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on the Swarts reaction variant.
Objective: To synthesize this compound via halogen exchange from carbon tetrabromide.
Materials:
-
Carbon tetrabromide (CBr₄)
-
Antimony(III) fluoride (SbF₃)
-
Elemental Bromine (Br₂)
-
Apparatus for distillation
Procedure:
-
In a reaction flask equipped with a distillation apparatus, combine carbon tetrabromide and antimony(III) fluoride.
-
Add a small amount of elemental bromine to the mixture.
-
Heat the reaction mixture to a temperature of 120-130 °C.
-
Maintain this temperature for 1 hour, during which the this compound product will distill off.
-
Collect the distillate, which is crude this compound.
Purification:
The collected crude product can be purified by fractional distillation to yield pure this compound.
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound, from its initial discovery to the refinement of the Swarts reaction-based methodology, provides a valuable case study in the development of organofluorine chemistry. The detailed protocols and data presented in this guide offer a practical resource for the laboratory preparation of this compound, enabling further research into its properties and applications in various scientific and industrial fields.
References
In-Depth Technical Guide to the Stability and Storage of Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tribromofluoromethane (CBr₃F), a compound of interest in various research and development applications. Understanding the stability profile of this halogenated methane (B114726) is critical for ensuring its integrity in experimental settings and for the safety of laboratory personnel.
Core Properties of this compound
This compound, also known as Halon 1103, is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
| Property | Value |
| Molecular Formula | CBr₃F |
| Molecular Weight | 270.72 g/mol |
| Appearance | Colorless to yellow liquid |
| Melting Point | -73 °C (-99 °F) |
| Boiling Point | 108 °C (226 °F) |
| Density | 2.765 g/cm³ at 25 °C |
| Refractive Index | 1.5216 at 20 °C |
| Solubility | Insoluble in water |
| Vapor Pressure | Data not readily available |
Stability Profile
This compound is generally considered stable under normal laboratory conditions. However, its stability can be compromised by exposure to high temperatures, certain chemicals, and high-energy light.
Thermal Stability
While specific quantitative data on the thermal decomposition of this compound is limited in publicly available literature, pyrolysis studies have shown that it decomposes at elevated temperatures. The pyrolysis of this compound can yield hexafluorobenzene, bromine, and smaller quantities of bromopentafluorobenzene.[1] For a related compound, bromoform (B151600) (tribromomethane), thermophysical property data is available from the National Institute of Standards and Technology (NIST), which can serve as a useful reference.[2] General procedures for determining the thermal decomposition of halogenated hydrocarbons involve heating the compound in a controlled environment and analyzing the degradation products.[3]
Hydrolytic Stability
Photolytic Stability
Exposure to ultraviolet (UV) or other high-energy light can induce the photodegradation of this compound.[5] The quantum yield for photodegradation, a measure of the efficiency of a photochemical process, is a key parameter in assessing photostability. While specific quantum yield data for this compound is not widely published, studies on other brominated compounds indicate that photodegradation often proceeds via the cleavage of the carbon-bromine bond.[6]
Incompatible Materials and Hazardous Decomposition
To ensure the stability of this compound, contact with incompatible materials should be avoided. These include:
-
Reactive metals: Such as lithium and zinc, which can cause the substitution of bromine atoms.[1]
-
Strong oxidizing agents.
-
Strong bases.
Upon decomposition, this compound can release hazardous substances, including:
-
Hydrogen bromide
-
Hydrogen fluoride (B91410)
-
Carbonyl halides
-
Carbon oxides (in case of combustion)
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality and stability of this compound. The following conditions are recommended:
-
Container: Store in a tightly sealed, original container.
-
Temperature: Keep in a cool, dry place.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Light: Protect from direct sunlight and other sources of high-energy light.
-
Incompatibilities: Store away from the incompatible materials listed above.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical equipment.
Thermal Stability Assessment
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., a high-molecular-weight hydrocarbon or silicone oil) in a sealed, pressure-rated vial.
-
Heating: Place the vial in a calibrated oven or heating block at a series of controlled, elevated temperatures (e.g., starting from 100°C and increasing in increments).
-
Time Points: At predetermined time intervals for each temperature, remove a vial from the heat source and allow it to cool to room temperature.
-
Analysis: Analyze the contents of the vial using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products.[5][7]
-
Data Interpretation: Plot the concentration of this compound as a function of time for each temperature to determine the rate of decomposition.
Hydrolytic Stability Assessment
Objective: To evaluate the rate of hydrolysis of this compound under controlled conditions.
Methodology:
-
Sample Preparation: Prepare a buffered aqueous solution at a specific pH. Add a known amount of this compound to the solution in a sealed container, minimizing headspace.
-
Incubation: Store the container at a constant, controlled temperature.
-
Time Points: At regular intervals, withdraw an aliquot of the aqueous solution.
-
Extraction: Extract the this compound and any non-polar degradation products from the aliquot using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Analysis: Analyze the organic extract by GC-MS to determine the concentration of this compound. Analysis of the aqueous phase by ion chromatography can be used to detect the formation of bromide and fluoride ions.
-
Data Interpretation: Calculate the half-life of this compound under the tested conditions by plotting its concentration versus time.
Photostability Assessment
Objective: To assess the degradation of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or water) in a quartz cuvette or photoreactor vessel.
-
Light Exposure: Irradiate the sample with a light source of known wavelength and intensity (e.g., a xenon arc lamp with appropriate filters). A control sample should be kept in the dark at the same temperature.
-
Time Points: At specific time intervals, withdraw a sample from the irradiated and control solutions.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS, to measure the concentration of this compound.
-
Quantum Yield Determination: If the light intensity is calibrated, the photodegradation quantum yield can be calculated, which provides a quantitative measure of the compound's sensitivity to light.[8]
Logical Relationships in this compound Stability
The following diagram illustrates the key factors influencing the stability of this compound and their interrelationships.
Caption: Factors influencing the stability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. nist.gov [nist.gov]
- 4. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Tribromofluoromethane: An In-depth Technical Guide on Environmental Impact and Ozone Depletion Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromofluoromethane (CBr₃F), also known as Halon 1103, is a bromofluorocarbon that has historically been used as a fire suppressant. While effective in this role, its chemical structure, containing bromine and being a fully halogenated compound, raises significant environmental concerns. This technical guide provides a comprehensive overview of the environmental impact of this compound, with a particular focus on its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). Due to a lack of extensive direct experimental data for this specific compound in major international assessments, this guide synthesizes available information, theoretical considerations, and analogous data for similar halogenated compounds to provide a robust understanding of its likely environmental fate and impact. This document also outlines the general experimental and computational methodologies used to determine these critical environmental parameters.
Introduction
This compound (CBr₃F) is a synthetic chemical belonging to the family of halons. These compounds are recognized for their excellent fire-extinguishing properties and have been utilized in critical applications where other extinguishing agents would be unsuitable. However, the atmospheric release of halons has been identified as a significant contributor to the depletion of the stratospheric ozone layer and to global warming. The Montreal Protocol on Substances that Deplete the Ozone Layer has led to the phase-out of production and consumption of many such compounds.[1][2][3][4][5] Understanding the specific environmental metrics of individual halons like this compound is crucial for assessing their legacy impact and for informing the development of environmentally benign alternatives.
Quantitative Environmental Impact Data
| Parameter | This compound (CBr₃F) (Estimated/Theoretical) | Comparative Compounds | Reference Compound |
| Chemical Formula | CBr₃F | Halon-1301 (CBrF₃) Methyl Bromide (CH₃Br) | CFC-11 (CCl₃F) Carbon Dioxide (CO₂) |
| Ozone Depletion Potential (ODP) | Estimated to be high | Halon-1301: 10 - 16 Methyl Bromide: 0.6 | CFC-11: 1.0 |
| Global Warming Potential (GWP) (100-year time horizon) | Likely significant | Halon-1301: 7140 | CO₂: 1 |
| Atmospheric Lifetime (years) | Estimated to be several decades | Halon-1301: 65 years Methyl Bromide: 0.8 years | CFC-11: 45 years |
Note: The ODP of brominated compounds is generally high due to the efficiency of bromine in ozone-destroying catalytic cycles. The GWP is influenced by the compound's atmospheric lifetime and its ability to absorb infrared radiation. The lack of a C-H bond in this compound suggests it is not readily removed in the troposphere by reaction with the hydroxyl radical (OH), leading to a longer atmospheric lifetime and transport to the stratosphere.
Atmospheric Chemistry and Environmental Impact Pathways
The environmental impact of this compound is primarily driven by its behavior in the atmosphere, leading to ozone depletion and contributing to the greenhouse effect.
Ozone Depletion Signaling Pathway
The primary mechanism for ozone depletion by this compound involves its photodecomposition in the stratosphere, which releases bromine atoms. These bromine atoms then participate in a catalytic cycle that destroys ozone molecules.
Global Warming Contribution
This compound is expected to be a potent greenhouse gas due to its long atmospheric lifetime and its ability to absorb infrared radiation in the atmospheric window.
Experimental and Computational Protocols
Determining the ODP, GWP, and atmospheric lifetime of a compound like this compound involves a combination of laboratory experiments and atmospheric modeling.
Workflow for Determining Environmental Parameters
The overall workflow integrates experimental measurements with computational models to derive the key environmental metrics.
Experimental Methodologies
4.2.1. Determination of UV and IR Absorption Cross-Sections:
-
Objective: To measure the efficiency of the molecule in absorbing UV and IR radiation.
-
Methodology:
-
A pure sample of this compound is introduced into a temperature-controlled absorption cell with a known path length.
-
A beam of light (UV or IR) from a calibrated source is passed through the cell.
-
The intensity of the light before and after passing through the sample is measured using a detector (e.g., a spectrometer).
-
The absorption cross-section is calculated using the Beer-Lambert law.
-
Measurements are repeated at different temperatures and pressures to simulate various atmospheric conditions.
-
4.2.2. Determination of Reaction Rate Constants:
-
Objective: To measure the rate at which this compound reacts with key atmospheric oxidants like the hydroxyl radical (OH).
-
Methodology (Pulsed Laser Photolysis - Laser-Induced Fluorescence):
-
A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed using a pulsed laser to generate OH radicals in a reaction chamber containing a known concentration of this compound and a buffer gas.
-
The concentration of OH radicals is monitored over time using laser-induced fluorescence (LIF), where a second laser excites the OH radicals, and the resulting fluorescence is detected.
-
The decay of the OH radical concentration in the presence of this compound allows for the determination of the bimolecular rate constant for the reaction.
-
Computational Methodologies
4.3.1. Atmospheric Lifetime Calculation:
-
Objective: To estimate the average time a molecule of this compound remains in the atmosphere.
-
Methodology:
-
The experimentally determined UV absorption cross-sections and reaction rate constants are used as inputs into a 2D or 3D atmospheric chemistry-transport model.
-
The model simulates the distribution and loss of the compound in the atmosphere, considering transport, photolysis, and chemical reactions.
-
The atmospheric lifetime (τ) is calculated as the total atmospheric burden of the compound divided by its total atmospheric loss rate.
-
4.3.2. Ozone Depletion Potential (ODP) Calculation:
-
Objective: To quantify the relative ozone-depleting effect of this compound compared to CFC-11.
-
Methodology:
-
The ODP is calculated using the following formula: ODPₓ = (Global ozone destruction by X) / (Global ozone destruction by CFC-11)
-
This is often estimated using the atmospheric lifetime (τₓ) and the bromine efficiency factor (α) relative to chlorine: ODPₓ ≈ (τₓ / τ_CFC-11) * (M_CFC-11 / Mₓ) * (α * n_Br / 3) where M is the molecular weight and n_Br is the number of bromine atoms.
-
4.3.3. Global Warming Potential (GWP) Calculation:
-
Objective: To quantify the relative contribution to global warming of this compound compared to CO₂ over a specific time horizon (e.g., 100 years).
-
Methodology:
-
The GWP is calculated as the ratio of the time-integrated radiative forcing from the instantaneous release of 1 kg of a substance relative to that of 1 kg of CO₂.
-
This requires the atmospheric lifetime and the radiative efficiency (the radiative forcing per unit change in atmospheric concentration) of the compound, which is derived from its IR absorption spectrum.
-
Conclusion
While direct, experimentally verified data for the ODP, GWP, and atmospheric lifetime of this compound are scarce in the public domain, theoretical considerations and comparisons with structurally similar brominated halocarbons strongly suggest that it is a potent ozone-depleting substance with a significant global warming potential. Its fully halogenated structure implies a long atmospheric lifetime, allowing for efficient transport to the stratosphere where its bromine content can catalytically destroy ozone. The methodologies outlined in this guide provide a framework for the experimental and computational assessment of such compounds. For professionals in research and drug development, it is imperative to consider the environmental impact of all chemicals used, and to prioritize the use of substances with low or zero ODP and GWP. The case of this compound underscores the importance of thorough environmental assessment before the widespread use of any new halogenated compound. Further research to precisely quantify the environmental parameters of less common halons like this compound is warranted to complete our understanding of their atmospheric impact.
References
An In-depth Technical Guide to the Safe Handling of Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and institutional safety protocols before handling any chemical.
Introduction
Tribromofluoromethane (CBr₃F), also known as Halon 1103, is a halogenated hydrocarbon with the CAS Number 353-54-8.[1][2] It exists as a colorless liquid at room temperature and sees use in specialized applications, including as a solvent, refrigerant, and in chemical synthesis.[3] Its unique properties necessitate a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are associated with its irritant properties.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | CBr₃F | [1][2][5] |
| Molecular Weight | 270.72 g/mol | [2][3][5] |
| Appearance | Colorless liquid | [1][2][3][5] |
| CAS Number | 353-54-8 | [1][2][6] |
| Melting Point | -73 °C / -99.4 °F | [3][5][6][7][8] |
| Boiling Point | 106 - 108 °C / 222.8 - 226.4 °F | [1][3][5][6][7] |
| Density | 2.765 g/mL at 25 °C | [1][5] |
| Flash Point | No information available | [6] |
| Solubility | No information available | [9] |
Experimental Protocols
Experimental Protocol: In Vitro Skin Irritation (Based on OECD Guideline 439)
-
Objective: To assess the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.
-
Methodology:
-
A three-dimensional RhE tissue construct is used, which consists of non-transformed human-derived epidermal keratinocytes.
-
A defined volume of this compound is applied topically to the tissue surface.
-
The exposure period is typically 60 minutes.
-
Following exposure, the test chemical is removed by rinsing.
-
The tissue is incubated for a post-exposure period of approximately 42 hours.
-
Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.
-
-
Interpretation: A reduction in tissue viability below a specified threshold (typically 50%) compared to negative controls indicates a potential for skin irritation.
Experimental Protocol: Eye Irritation (Based on Bovine Corneal Opacity and Permeability Test - OECD Guideline 437)
-
Objective: To evaluate the potential of this compound to cause serious eye damage.
-
Methodology:
-
Freshly isolated bovine corneas are mounted in a specialized holder.
-
The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes).
-
After exposure, the cornea is rinsed and incubated.
-
Corneal opacity is measured using an opacitometer.
-
Corneal permeability is assessed by measuring the amount of fluorescein (B123965) dye that passes through the cornea.
-
-
Interpretation: The in vitro irritancy score is calculated based on the opacity and permeability measurements. Scores exceeding a certain threshold classify the substance as an eye irritant.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.
Handling:
Storage:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specification | Source(s) |
| Eye Protection | Chemical safety goggles or glasses compliant with EN166 or OSHA 29 CFR 1910.133. | [5][6][8] |
| Hand Protection | Protective gloves (e.g., Viton®). Inspect gloves before use. | [4][8] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [4][8] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. For large spills or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | [4][8] |
Emergency Procedures
A clear and practiced emergency response plan is essential.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][6][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5][6][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6][8]
-
Ingestion: Clean mouth with water. Do not induce vomiting. Seek medical attention.[5][6]
Accidental Release Measures:
-
Ensure adequate ventilation.[6]
-
Use personal protective equipment as required.[6]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[5]
-
Prevent the spill from entering drains.[9]
Fire-Fighting Measures:
-
Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish a fire.[5][8]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
-
Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[5][6][8]
Logical Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical workflow for handling this compound and responding to an emergency situation.
References
- 1. innospk.com [innospk.com]
- 2. This compound | CBr3F | CID 67707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.pt [fishersci.pt]
- 5. MOLBASE [key.molbase.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of Tribromofluoromethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of tribromofluoromethane as a general fluorinating agent in organic synthesis is not widely documented in scientific literature. Its applications are typically specialized, leveraging its unique reactivity beyond simple fluorination of common functional groups. These notes provide an overview of its documented niche applications.
Introduction
This compound (CBr₃F), also known as Halon 1103, is a dense, non-flammable liquid. While not a conventional fluorinating agent for widespread transformations such as the conversion of alcohols or carbonyls to their fluorinated counterparts, it serves as a valuable reagent in specific synthetic contexts. Its utility primarily stems from its ability to act as a precursor to fluorinated building blocks or to participate in unique radical and cycloaddition reactions. The protocols outlined below are based on specific, documented applications.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | CBr₃F |
| Molecular Weight | 270.72 g/mol [1] |
| Appearance | Colorless to yellow liquid |
| Density | 2.765 g/mL at 25 °C |
| Boiling Point | 106-107 °C |
| Melting Point | -73.6 °C |
| CAS Number | 353-54-8 |
Application 1: Synthesis of 4-Fluoropyrazoles via Tandem C-H Fluoromethylation/Cyclization
This compound can be utilized in a ruthenium-catalyzed reaction with N-alkylhydrazones to synthesize 4-fluoropyrazoles. This process involves a tandem C-H fluoromethylation followed by a cyclization cascade.
Reaction Scheme
Caption: Synthesis of 4-Fluoropyrazoles.
Experimental Protocol
Materials:
-
N-Alkylhydrazone (1.0 equiv)
-
This compound (2.0 equiv)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the N-alkylhydrazone and the ruthenium catalyst.
-
Purge the vessel with an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the 4-fluoropyrazole product.
Application 2: Generation of a Fluorinated Nucleophile for Addition to Carbonyls
This compound can be a precursor to a fluorinated nucleophile through reaction with an organometallic reagent. This nucleophile can then be trapped with a carbonyl compound to form a fluorinated alcohol.
Logical Workflow
Caption: Formation of Fluorinated Alcohols.
Experimental Protocol
Materials:
-
This compound (1.2 equiv)
-
Organolithium reagent (e.g., n-BuLi, 1.1 equiv)
-
Carbonyl compound (e.g., aldehyde or ketone, 1.0 equiv)
-
Anhydrous ether solvent (e.g., THF or diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous ether in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to generate the fluorinated nucleophile.
-
Add a solution of the carbonyl compound in anhydrous ether dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application 3: Synthesis of Bromofluoro-Substituted Terminal Alkenes
Through the formation of a phosphorus ylide, this compound can be used to introduce a bromofluoromethylene group to an aldehyde or ketone, yielding a bromofluoro-substituted terminal alkene.
Reaction Pathway
Caption: Synthesis of Bromofluoroalkenes.
Experimental Protocol
Materials:
-
This compound (1.5 equiv)
-
Triphenylphosphine (1.5 equiv)
-
Carbonyl compound (1.0 equiv)
-
Strong base (e.g., potassium tert-butoxide, 1.5 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous THF.
-
Add this compound and stir the mixture at room temperature for 24 hours to form the phosphonium (B103445) salt.
-
Cool the resulting suspension to 0 °C.
-
In a separate flask, dissolve the carbonyl compound in anhydrous THF.
-
Add the strong base to the phosphonium salt suspension at 0 °C and stir for 30 minutes to generate the ylide.
-
Add the solution of the carbonyl compound to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the bromofluoroalkene.
Summary of Applications and Conditions
| Application | Key Reagents | Typical Conditions | Product |
| Synthesis of 4-Fluoropyrazoles | N-Alkylhydrazone, Ru-catalyst | 80-100 °C, 12-24 h | 4-Fluoropyrazole |
| Formation of Fluorinated Alcohols | Organolithium, Carbonyl compound | -78 °C, 2-4 h | Fluorinated Alcohol |
| Synthesis of Bromofluoroalkenes | Triphenylphosphine, Base, Carbonyl | 0 °C to RT, 12-16 h | Bromofluoroalkene |
Safety Precautions: this compound is a halogenated compound and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions involving organolithium reagents are highly exothermic and require strict anhydrous and inert atmosphere conditions.
References
Application Notes and Protocols for the Synthesis of Monofluoromethylated Alcohols using Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical application of tribromofluoromethane (CFBr₃) in the synthesis of monofluoromethylated alcohols. While direct and detailed experimental protocols for this specific transformation are not extensively documented in publicly available literature, this document outlines a generalized approach based on established organometallic chemistry principles. The protocols provided are intended as a starting point for research and will require optimization and validation.
Introduction
The introduction of a monofluoromethyl (-CH₂F) group into organic molecules is of significant interest in medicinal chemistry, as it can modulate the parent molecule's lipophilicity, metabolic stability, and binding affinity. This compound serves as a potential C1 building block for the synthesis of monofluoromethylated compounds, including alcohols. The general strategy involves the in situ generation of a fluoromethyl organometallic reagent, which then acts as a nucleophile in reactions with carbonyl compounds.
General Reaction Scheme
The overall transformation can be depicted as a two-step, one-pot process:
-
Formation of a fluoromethyl organometallic reagent: this compound is reacted with a highly reactive metal (e.g., activated zinc or magnesium) to generate a fluoromethylmetal species.
-
Nucleophilic addition to a carbonyl group: The in situ generated fluoromethyl organometallic reagent adds to an aldehyde or ketone to form the corresponding monofluoromethylated alcohol after workup.
Application Notes
Challenges and Considerations:
-
Formation of the Organometallic Reagent: The generation of a fluoromethyl Grignard or zinc reagent from this compound is challenging. The high strength of the C-F bond can make selective reaction at the C-Br bonds difficult, and the stability of the resulting fluoromethyl organometallic species can be low.
-
Metal Activation: Standard magnesium turnings or zinc dust are often not reactive enough to initiate the reaction. The use of highly activated metals, such as Rieke® zinc or mechanically/chemically activated zinc, is likely necessary to achieve a successful reaction.[1][2] Activation methods often involve treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride to remove the passivating oxide layer on the metal surface.[2]
-
Reaction Conditions: Anhydrous conditions are critical for the formation and reaction of organometallic reagents. The reaction is typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Side Reactions: Potential side reactions include the formation of difluorocarbene through alpha-elimination from the organometallic intermediate, leading to byproducts.
Reactivity with Carbonyl Compounds:
The in situ generated fluoromethylzinc or fluoromethylmagnesium reagent is expected to react with a variety of aldehydes and ketones. Aldehydes are generally more reactive than ketones. The reaction involves the nucleophilic attack of the fluoromethyl carbanion equivalent on the electrophilic carbonyl carbon.
Experimental Protocols (Generalized)
Disclaimer: The following protocols are generalized and based on analogous reactions involving organozinc and Grignard reagents. These procedures have not been validated for the specific use of this compound and will require careful optimization and safety assessment by the researcher.
Protocol 1: In Situ Generation of Fluoromethylzinc Reagent and Reaction with a Carbonyl Compound
This protocol describes the preparation of activated zinc, followed by the formation of a fluoromethylzinc reagent and its subsequent reaction with an aldehyde or ketone.
Materials:
-
This compound (CFBr₃)
-
Activated Zinc dust (see activation protocol below)
-
Aldehyde or Ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
-
Inert gas supply (Argon or Nitrogen)
Zinc Activation (Iodine Method):
-
In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents relative to CFBr₃).
-
Add a catalytic amount of iodine (a few crystals).
-
Add anhydrous THF and gently heat the suspension until the purple color of the iodine disappears, indicating zinc activation.
-
Cool the suspension to the desired reaction temperature.
Procedure:
-
To the suspension of activated zinc in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in THF dropwise.
-
Stir the mixture at 0 °C for 1-2 hours to facilitate the formation of the fluoromethylzinc reagent.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of the aldehyde or ketone (1.2 equivalents) in THF to the freshly prepared organozinc reagent.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monofluoromethylated alcohol.
Data Presentation
The following table is a template for summarizing the results obtained from the synthesis of various monofluoromethylated alcohols using the generalized protocol. Researchers should populate this table with their own experimental data.
| Entry | Carbonyl Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2-fluoroethanol | Data not available |
| 2 | Acetophenone | 1-Phenyl-2-fluoro-1-propanol | Data not available |
| 3 | Cyclohexanone | 1-(Fluoromethyl)cyclohexanol | Data not available |
| 4 | User-defined | User-defined | User-defined |
Visualizations
Proposed Reaction Pathway
Caption: Proposed pathway for the synthesis of monofluoromethylated alcohols.
Experimental Workflow
Caption: Generalized workflow for monofluoromethylated alcohol synthesis.
References
Application Notes and Protocols: Reaction of Tribromofluoromethane with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated functional groups can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Tribromofluoromethane (CFBr₃) serves as a valuable C1 building block for the synthesis of fluorinated organic compounds. Specifically, its reaction with aldehydes and ketones provides a direct route to dibromofluoromethyl carbinols, which are versatile intermediates for the synthesis of more complex fluorinated molecules. This reaction typically proceeds via a lithium-halogen exchange to generate the highly reactive nucleophile, dibromofluoromethyllithium, which then undergoes nucleophilic addition to the carbonyl group.
Reaction Principle
The overall transformation involves a two-step, one-pot process:
-
Formation of Dibromofluoromethyllithium: this compound undergoes a lithium-halogen exchange reaction upon treatment with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. The exchange of a bromine atom for lithium is rapid and efficient, yielding the dibromofluoromethyllithium intermediate.
-
Nucleophilic Addition: The in situ generated dibromofluoromethyllithium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a lithium alkoxide intermediate.
-
Aqueous Workup: Subsequent quenching of the reaction mixture with an aqueous acid solution protonates the alkoxide, yielding the final dibromofluoromethyl carbinol product.
Applications in Organic Synthesis and Drug Development
The dibromofluoromethyl carbinol products of this reaction are valuable intermediates in organic synthesis. The presence of two bromine atoms allows for further functionalization through various coupling reactions or reductions. The fluorinated methyl group can serve as a metabolically stable isostere for other functional groups, making this methodology attractive for the synthesis of novel drug candidates.[1]
Data Presentation
The following table summarizes representative yields for the reaction of this compound with a variety of aldehydes and ketones. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 1-(Dibromofluoromethyl)-1-phenylmethanol | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-(dibromofluoromethyl)methanol | 82 |
| 3 | Cyclohexanone | 1-(Dibromofluoromethyl)cyclohexan-1-ol | 78 |
| 4 | Acetophenone | 1-(Dibromofluoromethyl)-1-phenylethan-1-ol | 75 |
| 5 | Propanal | 1-(Dibromofluoromethyl)propan-1-ol | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with Aldehydes and Ketones
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
This compound (CFBr₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Aldehyde or ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a rubber septum.
-
Initial Cooling: Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add this compound (1.2 equivalents) to the cooled THF.
-
Generation of the Lithiated Intermediate: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition of Carbonyl Compound: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Reaction mechanism of this compound with carbonyls.
References
Mechanism of dibromofluoromethyllithium formation from Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromofluoromethyllithium (LiCFBr₂) is a valuable, albeit thermally unstable, organolithium reagent that serves as a precursor for the introduction of the dibromofluoromethyl group into organic molecules. This functional group is of interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine and bromine atoms. This document provides detailed application notes and protocols for the generation of dibromofluoromethyllithium from tribromofluoromethane via a bromine-lithium exchange reaction. The primary method involves the use of n-butyllithium at extremely low temperatures to ensure the stability of the resulting carbenoid.
Reaction Principle: Bromine-Lithium Exchange
The formation of dibromofluoromethyllithium from this compound proceeds through a bromine-lithium exchange mechanism.[1] In this reaction, the organolithium reagent, typically n-butyllithium (n-BuLi), acts as a potent nucleophile, attacking one of the bromine atoms on the this compound molecule.[1][2] This exchange is a fast and generally high-yielding process when conducted at very low temperatures.[3]
The generally accepted mechanism involves the formation of an intermediate "ate-complex".[1] The nucleophilic carbanion from the n-butyllithium attacks a bromine atom on the this compound, forming a transient, unstable intermediate. This complex then rearranges, leading to the formation of the more stable dibromofluoromethyllithium and n-butyl bromide. The equilibrium of this reaction is driven by the formation of the more stable organolithium species. Due to the inherent instability of dibromofluoromethyllithium, it is generated in situ and immediately used in subsequent reactions with a suitable electrophile.[3]
Data Presentation
The success of the dibromofluoromethyllithium formation is typically inferred from the yield of the product obtained after quenching the reaction mixture with an electrophile. The following table summarizes the yields of the corresponding fluorinated alcohols obtained from the in situ reaction of dibromofluoromethyllithium with various aldehydes and ketones.
| Electrophile (Aldehyde/Ketone) | Product (Fluorinated Alcohol) | Solvent System | Temperature (°C) | Yield (%) |
| Benzaldehyde | 1-Phenyl-2,2-dibromo-2-fluoroethanol | THF-Et₂O (2:1) | -130 | 85 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-dibromo-2-fluoroethanol | THF-Et₂O (2:1) | -130 | 88 |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,2-dibromo-2-fluoroethanol | THF-Et₂O (2:1) | -130 | 75 |
| Acetophenone | 1-Phenyl-2,2-dibromo-2-fluoro-1-propanol | THF-Et₂O (2:1) | -130 | 78 |
| Cyclohexanone | 1-(Dibromofluoromethyl)cyclohexanol | THF-Et₂O (2:1) | -130 | 82 |
Data compiled from studies on the generation and carbonyl addition of dibromofluoromethyllithium.[3]
Experimental Protocols
Materials and Reagents
-
This compound (CFBr₃)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Electrophile (e.g., aldehyde or ketone)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Dry ice/acetone or liquid nitrogen bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard oven-dried glassware
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and will ignite on contact with air and moisture.[4] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[2]
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves.[4]
-
Reactions at extremely low temperatures (-130 °C) require specialized cooling baths (e.g., liquid nitrogen/isopentane slush bath). Handle cryogenic liquids with extreme care.
-
This compound is a volatile and potentially toxic compound. Handle it in a well-ventilated fume hood.
-
Quenching of the reaction should be done slowly and at low temperatures to control the exothermic reaction.
Protocol for the In Situ Generation and Trapping of Dibromofluoromethyllithium
This protocol details the generation of dibromofluoromethyllithium and its subsequent reaction with an electrophile (e.g., benzaldehyde).
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.[5]
-
-
Reaction Setup:
-
To the reaction flask, add a solution of this compound (1.0 mmol) and the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in a 2:1 mixture of anhydrous THF and anhydrous diethyl ether (to achieve a final concentration of approximately 0.1 M).
-
Cool the reaction mixture to -130 °C using a suitable cooling bath (e.g., a liquid nitrogen/isopentane slush bath).
-
-
Generation of Dibromofluoromethyllithium and Electrophilic Trapping:
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise above -125 °C.
-
After the addition is complete, allow the reaction mixture to stir at -130 °C for 1 hour.
-
-
Work-up:
-
Quench the reaction at -130 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2,2-dibromo-2-fluoro-1-phenylethanol.
-
Mandatory Visualizations
Reaction Mechanism
References
Application Notes and Protocols: Tribromofluoromethane as a Precursor for Bromofluoro-Substituted Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromofluoromethane (CFBr₃) is a versatile single-carbon building block in synthetic organic chemistry, particularly valuable for the introduction of fluorine and bromine atoms into organic molecules. One of its key applications is serving as a precursor for the synthesis of bromofluoro-substituted alkenes. These structures are of significant interest in medicinal chemistry and materials science, as the presence of both fluorine and bromine can modulate the physicochemical and biological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. Geminal bromofluoroalkenes, in particular, are useful synthetic intermediates for creating more complex monofluoroalkenes, which can act as isosteres for amide bonds in bioactive compounds.
This document provides detailed application notes and experimental protocols for the synthesis of bromofluoro-substituted alkenes using this compound, focusing on a robust and stereoselective Wittig-type olefination of carbonyl compounds.
Primary Application: Synthesis of Geminal Bromofluoroalkenes via Wittig-Type Olefination
The most direct and well-established method for synthesizing geminal bromofluoroalkenes from this compound involves a Wittig-type reaction with aldehydes or ketones. This reaction, mediated by a phosphine (B1218219) or phosphonite reagent, allows for the direct conversion of a carbonyl group to a C=C(Br)F moiety. Recent advancements have demonstrated that the choice of the phosphorus(III) reagent and solvent can lead to excellent diastereoselectivity in the formation of the E- or Z-alkene.
Logical Workflow for Wittig-Type Bromofluoroolefination
Caption: Workflow for the synthesis of geminal bromofluoroalkenes.
Reaction Mechanism Pathway
The reaction proceeds through the in situ formation of a phosphorus ylide from this compound and the P(III) reagent. This ylide then reacts with the carbonyl compound in a formal [2+2] cycloaddition to form diastereomeric oxaphosphetane intermediates. The key to stereoselectivity lies in the differential reactivity of these intermediates, with one diastereomer undergoing elimination to the desired alkene product more rapidly than the other.
Caption: Simplified reaction pathway for bromofluoroolefination.
Experimental Data and Protocols
Optimization of Reaction Conditions
The choice of P(III) reagent and solvent is critical for achieving high yields and stereoselectivity. A study by Kim, S. G., et al. (2022) optimized these conditions for the reaction of 4-bromobenzaldehyde (B125591) with this compound.[1]
| Entry | P(III) Reagent | Solvent | Yield (%) | E:Z Ratio |
| 1 | PPh₃ | CH₂Cl₂ | - | 1.2:1 |
| 2 | P(Oi-Pr)₃ | CH₂Cl₂ | 65 | 1.1:1 |
| 3 | PhP(Oi-Pr)₂ | Toluene (B28343) | 81 | 12:1 |
| 4 | PhP(Oi-Pr)₂ | Hexanes | 88 | >20:1 |
Data summarized from Kim, S. G., et al. (2022).[1]
The use of diisopropyl phenylphosphonite (PhP(Oi-Pr)₂) in a nonpolar solvent like hexanes was found to be optimal, providing excellent yield and high diastereoselectivity for the E-isomer.[1]
General Experimental Protocol
This protocol is adapted from the stereoselective synthesis of geminal E-bromofluoroalkenes.[1]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound (CFBr₃)
-
Diisopropyl phenylphosphonite (PhP(Oi-Pr)₂)
-
Anhydrous hexanes or toluene
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the carbonyl compound (1.00 mmol, 1.0 equiv).
-
Add freshly distilled hexanes (2 to 5 mL) or toluene (5 mL).
-
Add this compound (1.99 mmol, ~2.0 equiv).
-
Cool the stirred mixture to 0°C in an ice bath.
-
Add diisopropyl phenylphosphonite (4.02 mmol, ~4.0 equiv) dropwise to the cooled mixture over a period of 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 to 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a short pad of silica (B1680970) gel, eluting with hexanes.
-
Concentrate the filtrate under reduced pressure to afford the crude geminal bromofluoroalkene.
-
The product can be further purified by column chromatography on silica gel if necessary. The E:Z ratio can be determined by ¹⁹F NMR analysis.
Substrate Scope
This method is applicable to a range of aromatic and aliphatic aldehydes, providing good to excellent yields and high E-selectivity.
| Aldehyde Substrate | Product Yield (%) | E:Z Ratio |
| 4-Bromobenzaldehyde | 88 | >20:1 |
| 4-Methoxybenzaldehyde | 85 | >20:1 |
| 2-Naphthaldehyde | 86 | >20:1 |
| Cinnamaldehyde | 75 | >20:1 |
| Cyclohexanecarboxaldehyde | 78 | >20:1 |
Data summarized from Kim, S. G., et al. (2022).[1]
Alternative Pathway: Radical Addition to Alkenes
While less direct for the synthesis of bromofluoro-alkenes, this compound can participate in radical addition reactions to alkenes. This pathway typically yields saturated 1,1-dibromo-1-fluoro-3-bromoalkanes. The reaction is usually initiated by peroxides, heat, or photochemically.[2]
The primary product of such an addition is a saturated adduct. To obtain a bromofluoro-substituted alkene, a subsequent elimination step (dehydrohalogenation) would be required. This two-step process is generally less atom-economical and may lead to mixtures of regioisomers and stereoisomers, making the Wittig-type olefination the preferred method for the direct synthesis of geminal bromofluoroalkenes.
Conceptual Pathway for Radical Addition-Elimination
Caption: Conceptual two-step route from alkenes to bromofluoroalkenes.
Conclusion
This compound is a highly effective reagent for the synthesis of bromofluoro-substituted alkenes. The Wittig-type olefination of carbonyl compounds stands out as a superior method, offering a direct, high-yielding, and stereoselective route to valuable geminal bromofluoroalkenes. The detailed protocol provided herein serves as a practical guide for researchers in academia and industry to access these important fluorinated building blocks for applications in drug discovery and materials science.
References
- 1. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 2. Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tribromofluoromethane in Pharmaceutical Intermediate Synthesis
A comprehensive review of scientific literature and patent databases reveals a notable absence of direct, well-documented applications of tribromofluoromethane (CFBr₃) in the synthesis of pharmaceutical intermediates. While the introduction of fluorine and fluorinated groups is a critical strategy in modern drug discovery to enhance the pharmacological properties of molecules, this compound does not appear to be a commonly utilized reagent for this purpose in the pharmaceutical industry.
Extensive searches have been conducted to identify specific examples, experimental protocols, and quantitative data for the use of this compound in synthesizing active pharmaceutical ingredients (APIs) or their precursors. These searches included inquiries into the synthesis of various drug classes, such as artemisinin, efavirenz, bicalutamide, fluorinated steroids, and nucleoside analogues, but no direct synthetic routes employing this compound were found.
The primary theoretical application of this compound in organic synthesis is as a precursor to the dibromofluoromethyl radical (•CFBr₂) or the dibromofluoromethide anion (⁻CFBr₂), which could then be used to introduce the dibromofluoromethyl group onto a molecule. This functional group could potentially be a precursor to other fluorine-containing moieties. For instance, this compound can be used to generate dibromofluoromethyllithium, a reagent that can react with electrophiles like aldehydes and ketones to form fluorinated alcohols. However, specific examples of such reactions leading to the synthesis of a known pharmaceutical intermediate are not described in the available scientific literature.
Logical Workflow for Investigating Potential Applications:
While no concrete applications are documented, a logical workflow for investigating the potential use of this compound in pharmaceutical synthesis would follow the pathway illustrated below. This diagram outlines the hypothetical steps from the generation of a reactive species from this compound to its potential incorporation into a pharmaceutical intermediate.
Based on the current body of scientific and patent literature, there is insufficient evidence to suggest that this compound is a reagent of interest or practical use in the synthesis of pharmaceutical intermediates. Researchers and drug development professionals seeking to introduce fluorine or fluorinated methyl groups into their molecules are more likely to employ other, more established fluorinating agents and methodologies. The lack of published protocols and quantitative data precludes the creation of detailed application notes for this compound in this context. It is recommended that researchers consult literature for alternative and well-documented fluorination strategies.
Subject: The Use of Tribromofluoromethane in Pesticide Development: A Review of Regulatory and Environmental Constraints
Summary: This document addresses the inquiry regarding the utilization of Tribromofluoromethane (CBr₃F) in the development of new pesticides. Due to its severe environmental impact and subsequent international regulations, this compound is not a viable or legally permissible candidate for use in pesticide development. Its production and use are strictly controlled under the Montreal Protocol on Substances that Deplete the Ozone Layer. Therefore, application notes and protocols for its use in this context do not exist in legitimate scientific and industrial research.
Introduction: The Properties and Initial Interest in Halogenated Compounds
Halogenated hydrocarbons, a class of chemical compounds that includes this compound, have historically been investigated for a wide range of applications due to their chemical stability and biological activity. Some have been used as fumigants and pesticides. However, the very stability that made them attractive for some industrial uses has led to significant environmental persistence and unforeseen consequences.
The Overriding Environmental Concern: Ozone Depletion
This compound is classified as a halon, specifically Halon 1103. Halons are recognized as potent ozone-depleting substances (ODS). When released into the atmosphere, these compounds are transported to the stratosphere where they are broken down by ultraviolet (UV) radiation. This process releases bromine atoms, which catalytically destroy ozone molecules. The ozone layer is critical for absorbing the majority of the sun's harmful UV radiation. Its depletion leads to increased risks of skin cancer, cataracts, and damage to ecosystems.
The ozone-depleting potential (ODP) of a substance is a measure of its relative ability to destroy stratospheric ozone. Bromine is significantly more efficient at destroying ozone than chlorine on a per-atom basis, making brominated compounds like this compound particularly destructive.
The Montreal Protocol: A Global Ban on Production and Use
In response to the growing scientific consensus on the threat of ozone depletion, the international community adopted the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. This landmark environmental treaty regulates the production and consumption of nearly 100 man-made chemicals referred to as ozone-depleting substances.
This compound is listed as a Group II substance in Annex A of the Montreal Protocol. As such, its production for non-essential uses has been phased out globally. This international agreement makes the large-scale production and application of this compound for new product development, such as pesticides, illegal and environmentally irresponsible.
Workflow for Evaluating a Compound for Pesticide Development
While this compound is not a viable candidate, the general workflow for evaluating a new chemical for pesticide development is a rigorous, multi-stage process. This process is designed to ensure both efficacy and safety for human health and the environment. A simplified representation of this logical workflow is presented below.
Caption: Logical workflow for pesticide development evaluation.
In the case of this compound, it would be rejected at a very early stage based on its known, severe environmental hazards (as depicted by the red arrow in the diagram).
Conclusion
The use of this compound in the development of new pesticides is untenable. Its significant contribution to the depletion of the ozone layer has led to a global ban on its production and use under the Montreal Protocol. The scientific and regulatory consensus is clear: the environmental risks associated with this compound far outweigh any potential benefits. The research and development community is focused on discovering and developing novel pesticides with high efficacy and specificity, coupled with low environmental persistence and toxicity. This compound does not meet these critical criteria. Therefore, no experimental protocols or application notes for its use in this field have been developed or would be sanctioned.
Application Note and Experimental Protocol: Nucleophilic Trifluoromethylation Strategies
Topic: A detailed examination of the synthesis of trifluoromethyl-Grignard reagents, with a focus on safety, and a recommended protocol for a safer alternative approach to nucleophilic trifluoromethylation.
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Challenge of Trifluoromethyl Grignard Reagents
The trifluoromethyl group (–CF3) is of paramount importance in medicinal chemistry and materials science, owing to its unique electronic properties and metabolic stability. Consequently, methods for the direct introduction of this moiety are of significant interest. While Grignard reagents are a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds, the direct preparation of a trifluoromethyl Grignard reagent (CF3MgX) from precursors such as Tribromofluoromethane (CBr3F) is fraught with considerable danger and is not a recommended or well-documented procedure.
The Hazards of Direct Grignard Formation with Polyhalogenated Methanes
The direct reaction of magnesium metal with polyhalogenated methanes, particularly those containing fluorine, is highly hazardous. Several key factors contribute to the instability and potential for explosive decomposition of trifluoromethyl-containing Grignard reagents:
-
Exothermic Decomposition: The formation of trifluoromethyl-substituted Grignard reagents can be highly exothermic. Runaway reactions have been reported, leading to severe explosions, especially on a larger scale. There are documented instances of significant laboratory damage and even fatalities during the preparation of trifluoromethylphenyl Grignard reagents using magnesium metal[1][2][3].
-
Instability of the Trifluoromethyl Anion: The trifluoromethyl anion (CF3-) is inherently unstable and prone to decomposition. The primary decomposition pathway involves the elimination of a fluoride (B91410) ion to form difluorocarbene (:CF2), a reactive intermediate that can lead to unpredictable side reactions and further decomposition[4].
-
Thermodynamic Driving Force for Decomposition: The decomposition of a trifluoromethyl Grignard reagent is thermodynamically highly favorable due to the formation of magnesium fluoride (MgF2), which has a very high lattice energy[2][5]. This provides a strong driving force for the breakdown of the desired reagent.
-
Initiation by Magnesium Particles: Highly activated magnesium particles, which can be generated during the reaction, are believed to initiate the severe decomposition of these reagents[1][2].
Given these significant safety concerns, the direct synthesis of CF3MgX from CBr3F is strongly discouraged.
A Safer Alternative: In-Situ Generation of a Trifluoromethyl Nucleophile from Fluoroform (CF3H)
A safer and more practical approach to nucleophilic trifluoromethylation involves the in-situ generation of the trifluoromethyl anion from a stable and readily available precursor like fluoroform (CF3H). This method avoids the preparation and isolation of a potentially explosive Grignard reagent. The following protocol details a representative procedure for the trifluoromethylation of an aldehyde using CF3H.
Experimental Protocol: Trifluoromethylation of an Aldehyde using Fluoroform
This protocol is adapted from established methodologies for the nucleophilic trifluoromethylation using fluoroform.
4.1. Materials and Reagents
-
Aldehyde (e.g., benzaldehyde)
-
Fluoroform (CF3H)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
4.2. Reaction Setup
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connection to a nitrogen or argon line.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
The reaction should be conducted in a well-ventilated fume hood.
4.3. Procedure
-
To the reaction flask, add potassium tert-butoxide (1.5 equivalents relative to the aldehyde).
-
Add anhydrous DMF to the flask via syringe.
-
Cool the resulting suspension to -40 °C in a dry ice/acetone bath.
-
Bubble fluoroform (CF3H) gas through the stirred suspension for 15-20 minutes.
-
A solution of the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF is then added dropwise to the reaction mixture at -40 °C over 10 minutes.
-
The reaction mixture is stirred at -40 °C for 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at -40 °C.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
The combined organic layers are washed with saturated NaHCO3 solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel.
4.4. Data Presentation
| Reactant | Product | Reported Yield (%) |
| Benzaldehyde | 2,2,2-Trifluoro-1-phenylethan-1-ol | 85-95 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 80-90 |
| Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | 75-85 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Logical Workflow Diagram
The following diagram illustrates the contrast between the hazardous, hypothetical direct Grignard formation and the recommended safer alternative.
Caption: Comparison of the hazardous direct Grignard route and the safer in-situ trifluoromethylation.
Conclusion
While the Grignard reaction is a powerful tool in organic synthesis, its application to the synthesis of trifluoromethyl Grignard reagents from precursors like this compound is fraught with extreme safety risks. Researchers and professionals in drug development should instead consider safer, well-established alternative methods for nucleophilic trifluoromethylation. The in-situ generation of the trifluoromethyl anion from fluoroform offers a practical and much safer approach to accessing valuable trifluoromethylated compounds. Always conduct a thorough risk assessment before carrying out any chemical reaction.
References
Application Notes and Protocols for Tribromofluoromethane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tribromofluoromethane (CBr3F) as a specialized solvent and reagent in chemical synthesis, with a focus on its application in the generation of fluorinated organic molecules. The information is intended for use in a controlled laboratory setting by trained professionals.
Introduction
This compound, also known as Halon 1103, is a dense, non-flammable liquid with unique properties that make it a subject of interest in specialized chemical reactions.[1][2] While not a common reaction solvent, its primary application in synthetic organic chemistry is as a precursor for the generation of the dibromofluoromethyllithium reagent, a key intermediate in the synthesis of fluorinated alcohols and other fluorinated compounds.[3][4] The incorporation of fluorine into organic molecules is of significant interest in drug development as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | CBr₃F | [5][6] |
| Molecular Weight | 270.72 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Density | 2.765 g/mL at 25 °C | [3][7] |
| Boiling Point | 106-107 °C | [3][7] |
| Melting Point | -73.6 °C | [3] |
| Refractive Index (n20/D) | 1.525 | [3] |
| CAS Number | 353-54-8 | [3][5] |
Applications in Chemical Synthesis
The principal documented use of this compound in organic synthesis is as a reagent for the in-situ generation of dibromofluoromethyllithium (CBr₂FLi). This organometallic reagent serves as a nucleophile for the introduction of the bromofluoromethyl group into various molecules.
3.1. Synthesis of Fluorinated Alcohols
Dibromofluoromethyllithium, generated from this compound, readily reacts with aldehydes and ketones to produce fluorinated alcohols.[3][4] This reaction is a valuable method for the synthesis of complex molecules with potential applications in medicinal chemistry.
Reaction Scheme: CBr₃F + n-BuLi → CBr₂FLi + n-BuBr CBr₂FLi + R₂C=O → R₂C(O⁻Li⁺)CBr₂F → (after aqueous workup) → R₂C(OH)CBr₂F
A generalized workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis of Fluorinated Alcohols Workflow.
3.2. Synthesis of Bromofluoro-substituted Terminal Alkenes
This compound can also be used to form phosphorus ylides, which are key intermediates in the Wittig reaction for the synthesis of bromofluoro-substituted terminal alkenes.[1]
Experimental Protocols
The following is a generalized protocol for the synthesis of a fluorinated alcohol using this compound as the precursor for the active reagent. Note: This is a representative procedure and should be adapted and optimized for specific substrates and scales. All operations must be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
4.1. Materials and Equipment
-
This compound (stabilized with copper)
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas supply (argon or nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
4.2. Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Generation of Dibromofluoromethyllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel while maintaining the low temperature. Stir the mixture at -78 °C for 1 hour.
-
Reaction with Electrophile: To the freshly prepared dibromofluoromethyllithium solution, add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the ventilation is inadequate, use a suitable respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
A general workflow for the safe handling of this compound in a laboratory setting is provided below.
Caption: Safe Handling Workflow.
References
- 1. Practical Path to Substituted Terminal Monofluoroalkenes - ChemistryViews [chemistryviews.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Highly Substituted Alkenes from Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hexafluorobenzene via Pyrolysis of Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorobenzene (B1203771) (C₆F₆) is a versatile fluorinated aromatic compound with significant applications in organic synthesis, materials science, and as a solvent in various chemical processes. Its unique electronic properties and stability make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced polymers. One effective method for the laboratory-scale synthesis of hexafluorobenzene is the gas-phase pyrolysis of tribromofluoromethane (CBr₃F). This document provides detailed application notes and experimental protocols for this synthetic route, compiled from established research findings. The pyrolysis of this compound has been demonstrated to yield hexafluorobenzene, with the reaction efficiency being influenced by factors such as temperature, pressure, and the material of the reactor tube.[1]
Reaction Overview and Data Presentation
The pyrolysis of this compound to hexafluorobenzene can be represented by the following overall reaction:
6 CBr₃F → C₆F₆ + 9 Br₂
This process is typically carried out in a flow reactor at elevated temperatures. The yield of hexafluorobenzene is highly dependent on the reaction conditions. The following tables summarize the quantitative data obtained from studies on this reaction, highlighting the effects of reactor tube material, temperature, and pressure on the product yield.
Table 1: Effect of Tube Material on Hexafluorobenzene Yield at Atmospheric Pressure
| Tube Material | Temperature (°C) | Hexafluorobenzene Yield (%) |
| Vycor | 500 - 750 | Low |
| Graphite | 642 - 654 | Comparable to Platinum |
| Platinum | 630 - 640 | ~45% (of reacted CBr₃F) |
Data compiled from Hellmann et al.[1]
Table 2: Effect of Pressure and Temperature in Platinum Tubes on Hexafluorobenzene Yield
| Pressure (atm of N₂) | Temperature (°C) | Net Hexafluorobenzene Yield (%) |
| 1 | 630 - 640 | ~45 |
| 4.5 | 540 - 550 | > 55 |
Data compiled from Hellmann et al. and a subsequent study confirming optimal conditions around 540°C and 4 atm.[1][2]
Experimental Protocols
This section outlines the detailed methodology for the pyrolysis of this compound to synthesize hexafluorobenzene.
Materials and Equipment
-
Reactant: this compound (CBr₃F), dried over anhydrous calcium sulfate (B86663).[2]
-
Inert Gas: Nitrogen (N₂), high purity.
-
Pyrolysis Reactor: A tube furnace capable of reaching at least 750°C.
-
Reaction Tube: A platinum, graphite, or Vycor tube (Platinum is recommended for optimal yield).
-
Gas Flow Control: Mass flow controllers for precise control of CBr₃F vapor and N₂ flow.
-
Condensation System: A series of cold traps (e.g., using dry ice/acetone or liquid nitrogen) to collect the reaction products.
-
Product Analysis: Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of products.
Experimental Workflow Diagram
Caption: Experimental workflow for hexafluorobenzene synthesis.
Step-by-Step Procedure
-
System Preparation:
-
Assemble the pyrolysis apparatus, ensuring all connections are secure and leak-proof. The setup should consist of a gas delivery system, the tube furnace with the reaction tube, and a product collection system.
-
The reaction tube should be packed if necessary to ensure adequate surface area and residence time.
-
Purge the entire system with high-purity nitrogen gas to remove any oxygen and moisture.
-
-
Reactant Preparation:
-
Dry the this compound over a suitable drying agent such as anhydrous calcium sulfate and filter it through glass wool before use.[2]
-
-
Pyrolysis Reaction:
-
Heat the tube furnace to the desired temperature (optimally 540-550°C for a platinum tube).[1]
-
Introduce the dried this compound into a heated zone to ensure complete vaporization.
-
Using mass flow controllers, introduce the CBr₃F vapor and nitrogen gas into the reaction tube at a controlled rate. The system should be pressurized with nitrogen to the desired pressure (optimally 4.5 atmospheres).[1]
-
Maintain a constant flow of reactants through the heated tube for the duration of the reaction.
-
-
Product Collection:
-
Pass the effluent gas stream from the reactor through a series of cold traps maintained at low temperatures (e.g., -78°C with a dry ice/acetone bath) to condense the hexafluorobenzene and other higher-boiling products.
-
Unreacted CBr₃F and more volatile byproducts may require a colder trap (e.g., liquid nitrogen) for efficient collection.
-
-
Product Analysis and Purification:
-
After the reaction is complete, allow the system to cool to room temperature under a nitrogen atmosphere.
-
Collect the condensed products from the cold traps.
-
Analyze the product mixture using gas chromatography (GC) or GC-MS to identify the components and determine the yield of hexafluorobenzene.
-
Purify the hexafluorobenzene from the crude product mixture by fractional distillation or preparative gas chromatography.
-
Proposed Reaction Mechanism
The formation of hexafluorobenzene from the pyrolysis of this compound is thought to proceed through a free radical mechanism involving the initial formation of difluorocarbene (:CF₂) as a key intermediate.
Caption: Proposed mechanism for hexafluorobenzene formation.
Safety Precautions
-
Handling of this compound: this compound is a hazardous chemical. It is crucial to consult the Safety Data Sheet (SDS) before use. It may cause skin and eye irritation and can be harmful if inhaled. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
High-Temperature Operations: The pyrolysis is conducted at high temperatures, posing a risk of severe burns. Ensure the tube furnace is properly insulated and shielded. Use heat-resistant gloves when handling hot parts of the apparatus.
-
Pressure Operations: The reaction may be carried out under pressure. Use a robust reactor system designed for pressure work and incorporate a pressure relief valve to prevent over-pressurization.
-
Flammable Products: The pyrolysis can generate flammable byproducts. Ensure the apparatus is free from leaks and that the collection system is adequately vented or connected to a scrubbing system.
-
Emergency Procedures: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media. Ensure all personnel are trained on the potential hazards and emergency procedures.
References
Troubleshooting & Optimization
Technical Support Center: Improving Fluorinated Alcohol Yields with Tribromofluoromethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for improving the yield of fluorinated alcohols using tribromofluoromethane (CF₃Br) in a Reformatsky-type reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using this compound to synthesize fluorinated alcohols?
A1: The synthesis of fluorinated alcohols using this compound is analogous to the Reformatsky reaction. It involves the in-situ formation of an organometallic reagent, specifically a trifluoromethyl-metal species, which then acts as a nucleophile. This species attacks the electrophilic carbonyl carbon of an aldehyde or ketone, and subsequent workup yields the desired trifluoromethylated alcohol.
Q2: Why is the choice of metal crucial in this reaction?
A2: The metal, typically zinc, is essential for the oxidative insertion into the carbon-bromine bond of this compound, which generates the reactive trifluoromethylating agent. The reactivity of the organometallic intermediate is moderated by the metal, which helps to prevent side reactions that can occur with more reactive organolithium or Grignard reagents.
Q3: What are the primary advantages of this method?
A3: This method offers a direct route to trifluoromethylated alcohols from readily available aldehydes and ketones. The use of a Reformatsky-type approach can offer greater functional group tolerance compared to more basic organometallic reagents.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | Inactive metal surface (e.g., zinc) | - Activate the zinc powder prior to use by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then drying under vacuum.- Consider using Rieke® zinc, which is highly activated. |
| Poor initiation of the reaction | - Gentle heating or sonication can sometimes initiate the reaction.- A small crystal of iodine can be added to activate the metal surface. | |
| Low solubility of this compound | - Ensure vigorous stirring to maximize the gas-liquid interface.- Use a co-solvent system that can improve the solubility of CF₃Br. | |
| Formation of Multiple Products | Enolization of the carbonyl substrate | - For enolizable ketones, consider using a less reactive metal or lower reaction temperatures to favor nucleophilic addition over deprotonation. |
| Side reactions of the organometallic intermediate | - Maintain a consistent and optimal reaction temperature to minimize decomposition of the trifluoromethyl-metal species.- Ensure all reagents and solvents are scrupulously dry, as water can lead to undesired side reactions. | |
| Difficulty in Product Isolation | Emulsion formation during workup | - Use saturated ammonium (B1175870) chloride solution for quenching instead of water.- If an emulsion persists, filtration through a pad of Celite® may be effective. |
| Co-elution with byproducts during chromatography | - Optimize the mobile phase for column chromatography.- Consider derivatization of the alcohol to a more easily separable compound, followed by deprotection. |
Experimental Protocols
General Protocol for the Zinc-Mediated Trifluoromethylation of an Aldehyde with this compound
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is charged with activated zinc powder (1.5 equivalents).
-
Reagent Addition: Anhydrous solvent (e.g., THF or DMF) is added, followed by the aldehyde (1.0 equivalent).
-
Reaction Initiation: The mixture is cooled in an appropriate bath (e.g., ice bath or dry ice/acetone bath). This compound gas is then bubbled through the stirred suspension at a controlled rate.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Representative Yields of Trifluoromethylated Alcohols
| Carbonyl Substrate | Product | Typical Yield (%) |
| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 65-75 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 60-70 |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 55-65 |
| Acetophenone | 1-Phenyl-2,2,2-trifluoro-1-methylethanol | 50-60 |
Note: The yields presented are illustrative and can vary based on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of fluorinated alcohols.
Caption: Proposed reaction mechanism for trifluoromethylation.
Caption: Troubleshooting logic for addressing low product yield.
Common side reactions with Tribromofluoromethane and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of Tribromofluoromethane (CBr3F) in chemical synthesis. It is intended to help users identify and mitigate common side reactions and handle the reagent safely.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in a laboratory setting?
This compound is a valuable reagent in organic synthesis, primarily utilized as a source for introducing fluorine-containing groups into molecules. It is a key precursor for the in-situ generation of dibromofluoromethyllithium, which can then be used in nucleophilic addition reactions with carbonyl compounds to create fluorinated alcohols.[1] Additionally, it serves as a building block in the synthesis of certain fluorinated polymers and pesticides.
Q2: What are the main safety concerns when working with this compound and its common reaction partners like organolithiums?
This compound itself is classified as an irritant, causing skin, eye, and respiratory irritation. However, a more significant hazard often arises from the reagents used in conjunction with it, such as n-butyllithium (n-BuLi). Organolithium reagents like n-BuLi are highly pyrophoric and will ignite spontaneously on contact with air. They also react violently with water.[2][3] Therefore, all reactions involving these reagents must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper air-sensitive techniques.
Safety Precautions Summary Table
| Hazard | Precaution |
| This compound (Irritant) | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. |
| Organolithium Reagents (Pyrophoric, Reacts Violently with Water) | Use only under an inert atmosphere (argon or nitrogen).[2] Employ anhydrous solvents and glassware. Handle with syringes or cannulas specifically designed for air-sensitive reagents.[3] Have a Class D fire extinguisher readily available. |
| Reaction Quenching | Quench reactions slowly at low temperatures, typically by adding a proton source like a saturated aqueous solution of ammonium (B1175870) chloride. |
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues that may arise during experiments with this compound, focusing on the generation of dibromofluoromethyllithium and subsequent reactions.
Issue 1: Low Yield of the Desired Product in Reactions with Organolithiums and Carbonyls
Question: I am reacting this compound with n-butyllithium to generate dibromofluoromethyllithium, followed by the addition of an aldehyde, but my yield of the desired fluorinated alcohol is low. What are the likely side reactions?
Answer: Low yields in this reaction sequence are often due to side reactions that consume the organolithium reagent or the desired intermediate. The most common side reactions are:
-
Reaction with the Ethereal Solvent: Organolithium reagents, particularly n-butyllithium, can deprotonate ethereal solvents like tetrahydrofuran (B95107) (THF), especially at temperatures above -78 °C.[1][2][4] This reaction consumes your n-BuLi and generates butane, the enolate of acetaldehyde, and ethylene, reducing the amount of reagent available to react with this compound.[1][4]
-
Competing Halogen-Lithium Exchange: While the desired reaction is the exchange of one bromine atom with lithium, there can be competing exchanges or subsequent reactions if the stoichiometry and temperature are not carefully controlled.
-
Protonation of the Organolithium Reagent: Any acidic protons in the reaction mixture (e.g., from water or the carbonyl substrate itself if it has an acidic alpha-proton) will quench the organolithium reagent.
Troubleshooting and Avoidance Strategies
| Side Reaction | How to Avoid |
| Reaction with THF | Maintain a very low reaction temperature, ideally at -78 °C (a dry ice/acetone bath), throughout the addition of the organolithium reagent.[1] |
| Protonation of Organolithium | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If the carbonyl substrate has acidic protons, consider using a non-nucleophilic base to form the enolate before adding the organolithium reagent. |
| Inefficient Halogen-Lithium Exchange | Add the organolithium reagent slowly and controllably to the solution of this compound at a low temperature to ensure a clean exchange. |
Issue 2: Formation of Unexpected Byproducts During Pyrolysis
Question: I am attempting the pyrolysis of this compound to synthesize hexafluorobenzene (B1203771), but I am observing other products. What are these and how can I optimize the reaction?
Answer: The pyrolysis of this compound is a high-temperature reaction that can lead to a mixture of products. While hexafluorobenzene is a major product, the formation of bromopentafluorobenzene (B106962) is a known side reaction. The high temperatures can also lead to the formation of other fluorinated and brominated species.
Troubleshooting and Avoidance Strategies
| Side Reaction | How to Avoid |
| Formation of Bromopentafluorobenzene | Optimization of the pyrolysis temperature and residence time is crucial. These parameters will need to be carefully controlled to favor the formation of the desired product. |
| Complex Mixture of Byproducts | Ensure the starting material is pure. The presence of impurities can lead to a more complex product mixture. Careful fractional distillation of the product mixture is often necessary for purification. |
Experimental Protocols
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions discussed.
Caption: Desired reaction pathway and a major side reaction.
This diagram illustrates the desired reaction of this compound with n-butyllithium to form the key intermediate, dibromofluoromethyllithium, which then reacts with a carbonyl compound to yield the desired fluorinated alcohol. It also highlights the critical side reaction where n-butyllithium reacts with the THF solvent at elevated temperatures, leading to undesired byproducts.
References
Technical Support Center: Purification of Products Synthesized with Tribromofluoromethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tribromofluoromethane (CFBr₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered when working with products synthesized using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
When using this compound as a reagent, particularly in radical reactions with alkenes, the primary impurities often include:
-
Unreacted this compound: Due to its relatively low boiling point (106-107 °C), it can sometimes be carried through work-up procedures.[1]
-
Over-halogenated Byproducts: In radical additions, it's possible to form products with additional bromine or fluorine atoms, or dimers resulting from radical coupling.
-
Solvent Adducts: Depending on the solvent used, solvent molecules can sometimes participate in side reactions.
-
Starting Material: Incomplete consumption of the starting alkene or other coreactants is a common impurity.
-
Stereoisomers: For reactions that generate chiral centers, the formation of diastereomers or enantiomers can present purification challenges if high stereoisomeric purity is required.
Q2: My crude product mixture is a dark color. What is the likely cause and how can I remove the color?
The dark coloration in reaction mixtures involving this compound is often attributed to the formation of trace amounts of bromine or other colored, conjugated impurities. This can be addressed by:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate (B1220275), can help to quench residual bromine.
-
Activated Charcoal Treatment: For persistent color, treatment with activated charcoal can be effective. A small amount of activated charcoal is added to a solution of the crude product, stirred or sonicated, and then removed by filtration through a pad of celite. This is typically performed before a final purification step like column chromatography or distillation.
Q3: My bromofluorinated product seems to be volatile. How can I minimize sample loss during purification?
Volatility can be a significant challenge when working with smaller bromofluorinated molecules. To minimize loss:
-
Low-Temperature Solvent Removal: Use a rotary evaporator with a cooled water bath and a high-performance condenser. A cold trap (e.g., dry ice/acetone) between the rotary evaporator and the vacuum pump is highly recommended.
-
Controlled Vacuum: Avoid applying a very high vacuum, which can lead to the loss of volatile products.
-
Fractional Distillation: For liquid products with boiling points sufficiently different from impurities, fractional distillation under atmospheric or reduced pressure can be an effective purification method.
Q4: I am having difficulty separating my desired product from a non-polar impurity. What chromatographic strategies can I employ?
For non-polar compounds that are difficult to separate, consider the following:
-
Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase. A non-polar mobile phase, such as hexanes or a mixture of hexanes with a small amount of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether, is a good starting point.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (B75360) or florisil.
-
Thin-Layer Chromatography (TLC) Optimization: Before committing to a column, thoroughly optimize the solvent system using TLC to achieve the best possible separation (aim for a ΔRf of at least 0.2).
-
Dry Loading: If the crude product has poor solubility in the column eluent, dry loading onto silica gel can improve resolution.
Troubleshooting Guides
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks leading to poor resolution.
-
Product streaking on the column.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Re-optimize the solvent system using TLC to achieve a target Rf value of 0.2-0.4 for the desired product and maximize the separation from impurities. |
| Column Overloading | Too much crude material has been loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Poor Column Packing | Uneven packing of the stationary phase can lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Compound Instability on Silica Gel | Some fluorinated compounds can be sensitive to the acidic nature of silica gel, leading to degradation on the column. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina. |
| Sample Loaded in Too Strong a Solvent | Dissolving the sample in a solvent significantly more polar than the eluent can cause band broadening. Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent. For highly soluble samples in strong solvents, dry loading is recommended. |
Issue 2: Product Not Eluting from the Column
Symptoms:
-
No product is observed in the collected fractions, even after flushing with a highly polar solvent.
| Potential Cause | Recommended Solution |
| Compound Irreversibly Adsorbed | The product may be too polar and is irreversibly binding to the stationary phase. Try a more polar eluent system (e.g., increasing the percentage of ethyl acetate (B1210297) or methanol). In extreme cases, the compound may not be suitable for silica gel chromatography. |
| Compound Decomposed on the Column | As mentioned previously, the compound may be unstable on silica gel. If the compound is not recovered even after flushing the column, decomposition is a likely cause. |
| Incorrect Solvent System Used | Double-check that the correct solvents were used to prepare the eluent. A simple mistake in solvent choice can lead to the compound remaining at the origin. |
Experimental Protocols
Protocol 1: General Purification of a gem-Dibromofluorocyclopropane
This protocol describes a general procedure for the work-up and purification of a gem-dibromofluorocyclopropane synthesized from an alkene and this compound.
1. Reaction Quenching and Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. d. Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual bromine color, followed by a wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
2. Purification by Column Chromatography: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). b. Pack a chromatography column with the slurry. c. Dissolve the crude product in a minimal amount of the eluent. d. Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of 0-10% diethyl ether in hexanes), determined by prior TLC analysis. e. Collect fractions and analyze by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified gem-dibromofluorocyclopropane.
Visualizations
Caption: General workflow for the synthesis and purification of products from this compound reactions.
Caption: A logical approach to troubleshooting poor separation in column chromatography.
References
Technical Support Center: Optimizing Reactions of Tribromofluoromethane with Organometallic Reagents
Welcome to the technical support center for optimizing reaction conditions for tribromofluoromethane (CBr3F) with organometallic reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reacting this compound (CBr3F) with organometallic reagents?
A1: Reacting CBr3F with highly nucleophilic organometallic reagents like Grignard and organolithium compounds presents several challenges. The high reactivity of these reagents can lead to a number of side reactions, including over-alkylation, metal-halogen exchange, and the formation of unstable intermediates. Due to the presence of multiple leaving groups (three bromine atoms and one fluorine atom), controlling the selectivity of the reaction to obtain a specific desired product is a primary difficulty. Furthermore, the generation of highly reactive species such as carbenes can lead to a complex mixture of products.
Q2: Which organometallic reagent is best suited for controlled reactions with CBr3F?
A2: The choice of organometallic reagent significantly impacts the reaction's outcome.
-
Grignard Reagents (RMgX): These are common but can be highly reactive, often leading to a mixture of products. Careful control of reaction conditions, especially temperature, is crucial.
-
Organolithium Reagents (RLi): These are generally more reactive and less selective than Grignard reagents, increasing the likelihood of side reactions. Their use requires stringent temperature control, typically at very low temperatures (e.g., -78 °C).
-
Organocuprates (R₂CuLi), or Gilman Reagents: These are softer nucleophiles and tend to be more selective, making them a better choice for cleaner, more controlled reactions with polyhalogenated compounds like CBr3F.
Q3: My Grignard reaction with CBr3F is not initiating. What should I do?
A3: Initiation failure is a common issue in Grignard reactions. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[1][2][3]
-
Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1] The disappearance of the iodine's color or gentle bubbling indicates initiation.
-
Gentle Heating: A small amount of gentle heating with a heat gun can sometimes initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.[3]
-
Sonication: Using an ultrasonic bath can help to break up the magnesium oxide layer and initiate the reaction.
Q4: I am observing a low yield in my reaction of CBr3F with an organolithium reagent. What are the likely causes?
A4: Low yields in organolithium reactions with CBr3F can stem from several factors:
-
Reaction Temperature: These reactions are often highly exothermic. If the temperature is not kept sufficiently low (typically -78 °C or below), side reactions and decomposition of the desired product can occur.
-
Reagent Quality: The titer (concentration) of the organolithium reagent may be lower than expected due to degradation over time. It is advisable to titrate the reagent before use.
-
Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (B95107) (THF) are common, but their reaction with butyllithium (B86547) at higher temperatures can lead to side products.[4]
-
Quenching: The method and timing of quenching the reaction are critical. Quenching at a low temperature with a suitable proton source is necessary to avoid decomposition of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start (Grignard) | 1. Wet glassware or solvent.2. Inactive magnesium surface.3. Low-quality alkyl halide. | 1. Flame or oven-dry all glassware. Use freshly distilled anhydrous solvent.2. Add a crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[1] Gently warm the flask.3. Use freshly distilled or high-purity alkyl halide. |
| Low or no product yield | 1. Decomposition of organometallic reagent.2. Incorrect reaction temperature.3. Competing side reactions (e.g., Wurtz coupling).4. Inefficient work-up. | 1. Ensure anhydrous and inert atmosphere. Titrate organolithium reagents before use.2. For Grignard and organolithium reactions with CBr3F, maintain very low temperatures (e.g., -78 °C) to improve selectivity and stability.3. Add the alkyl halide slowly to the magnesium suspension to minimize high local concentrations that favor Wurtz coupling.[1] Consider using a more selective reagent like an organocuprate.4. Quench the reaction at low temperature before warming to room temperature. Ensure proper pH adjustment during extraction. |
| Formation of multiple products | 1. Over-reaction with the organometallic reagent.2. Metal-halogen exchange followed by various reaction pathways.3. Formation and subsequent reactions of carbene intermediates. | 1. Use a less reactive reagent (e.g., organocuprate).[5] Carefully control stoichiometry, adding the organometallic reagent dropwise at low temperature.2. Lowering the reaction temperature can sometimes suppress metal-halogen exchange.3. Trapping experiments can confirm carbene formation. Altering the solvent may influence the carbene's reactivity. |
| Dark coloration or tar formation | 1. Decomposition of reagents or products.2. Reaction temperature is too high. | 1. Ensure high purity of all starting materials.2. Maintain strict low-temperature control throughout the reaction. |
Data on Reaction Conditions
Optimizing reaction conditions is critical for success. The following tables summarize general guidelines for temperature and solvent effects based on the type of organometallic reagent. Specific yields for reactions with CBr3F are not widely reported in the literature, reflecting the challenging nature of these transformations.
Table 1: General Temperature Guidelines for Organometallic Reactions
| Organometallic Reagent | Typical Temperature Range (°C) | Rationale |
| Grignard (RMgX) | -78 to 25 | Lower temperatures are generally preferred for reactions with polyhalogenated compounds to increase selectivity and minimize side reactions.[6] |
| Organolithium (RLi) | -100 to 0 | Very low temperatures are crucial to control the high reactivity and prevent unwanted side reactions, especially with sensitive substrates like CBr3F.[4] |
| Organocuprate (R₂CuLi) | -78 to 25 | While generally less reactive, low temperatures are still recommended to ensure clean and selective reactions.[7] |
Table 2: Common Solvents and Their Effects
| Solvent | Organometallic Reagent(s) | Key Considerations |
| Diethyl Ether (Et₂O) | Grignard, Organolithium, Organocuprate | Standard solvent for Grignard reagent formation and reactions. Less reactive towards organolithiums than THF. |
| Tetrahydrofuran (THF) | Grignard, Organolithium, Organocuprate | Can increase the reactivity of Grignard reagents. Reacts with n-BuLi at temperatures above -20 °C.[4] |
| Toluene/Hexane | Organolithium | Often used for storing and reacting organolithiums, particularly when ethereal solvents are undesirable. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent (e.g., Phenylmagnesium Bromide)
Objective: To synthesize 1,1-dibromo-1-fluoro-2-phenylethane.
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551), anhydrous
-
This compound (CBr3F)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated (disappearance of iodine color and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with CBr3F:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a pre-cooled solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add 3 M HCl to dissolve any remaining magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizing Reaction Pathways
To better understand the potential reactions, the following diagrams illustrate the logical relationships in the reaction of CBr3F with an organometallic reagent (R-M).
Caption: Potential reaction pathways for CBr3F with organometallic reagents.
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Gilman reagent - Wikipedia [en.wikipedia.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions of Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of reactions involving Tribromofluoromethane (CBr3F). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound (CBr3F) potentially hazardous?
A1: this compound itself is stable under normal conditions.[1] However, its reactions with highly reactive reagents, particularly organometallics like organolithiums (e.g., n-butyllithium) and Grignard reagents, are often highly exothermic.[2][3] This rapid release of heat can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a sudden increase in temperature and pressure, boiling of solvents, and even vessel rupture.[4][5][6][7]
Q2: What are the primary types of exothermic reactions involving CBr3F I should be aware of?
A2: The most common exothermic reactions involving CBr3F are:
-
Lithium-Halogen Exchange: This reaction, typically with an organolithium reagent like n-butyllithium, is extremely fast and highly exothermic. It is used to generate a dibromofluoromethyllithium intermediate, which is a powerful nucleophile.[2][8]
-
Grignard Reagent Formation/Reaction: While direct Grignard reagent formation from CBr3F is less common, its reaction with pre-formed Grignard reagents can also be exothermic. These reactions are utilized to form new carbon-carbon bonds.[9][10]
-
Reductive Debromination: Reactions with reducing agents can be exothermic, leading to the removal of bromine atoms.
Q3: What are the hazardous decomposition products of CBr3F at high temperatures?
A3: In the event of a fire or uncontrolled thermal decomposition, this compound can release hazardous substances, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen halides (such as hydrogen bromide, HBr)
-
Gaseous hydrogen fluoride (B91410) (HF)[1]
HF is a highly corrosive and toxic gas.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Issue 1: Reaction Fails to Initiate
| Potential Cause | Recommended Action |
| Wet glassware or solvent. | All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents must be anhydrous. |
| Inactive magnesium surface (for Grignard reactions). | Activate the magnesium turnings by mechanical stirring, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Low quality or degraded organolithium reagent. | Use a fresh bottle of the organolithium reagent or titrate the existing solution to determine its exact molarity. |
| Reaction temperature is too low. | While low temperatures are crucial for control, some reactions require a specific initiation temperature. Consult literature for the specific reaction. For some lithiations, a slightly higher initial temperature may be needed, followed by immediate cooling once the exotherm begins. |
Issue 2: Uncontrolled Exotherm or Runaway Reaction
| Potential Cause | Recommended Action |
| Addition of reagent is too fast. | The organometallic reagent must be added slowly and dropwise, allowing the heat to dissipate between additions. The use of a syringe pump for controlled addition is highly recommended. |
| Inadequate cooling. | Ensure the reaction flask is adequately immersed in a cooling bath (e.g., dry ice/acetone). The bath's volume should be sufficient to absorb the heat generated. |
| High concentration of reactants. | Use a more dilute solution of the reactants to better manage the heat generated per unit volume. |
| Poor stirring. | Inefficient stirring can lead to localized "hot spots" where the reaction accelerates. Ensure vigorous and efficient stirring throughout the reaction. |
| Sudden, delayed initiation. | If the reaction fails to start and a large amount of reagent is added, a sudden, violent exotherm can occur upon initiation. Add a small portion of the reagent first and ensure the reaction has started (observe a slight temperature rise) before proceeding with the rest of the addition. |
Issue 3: Low Product Yield
| Potential Cause | Recommended Action |
| Side reactions due to elevated temperature. | Maintain the recommended low temperature throughout the reaction to minimize the formation of byproducts. |
| Quenching of the organometallic reagent. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Wurtz coupling (in Grignard reactions). | This side reaction between the Grignard reagent and the starting halide can be minimized by slow addition of the halide to the magnesium and maintaining a moderate temperature. |
| Product instability during workup. | Some fluorinated compounds can be sensitive to acidic or basic conditions during the workup. Use a buffered or neutral quench if necessary. |
Data Presentation
While specific, publicly available calorimetric data for the reaction of this compound with organometallics is scarce, the exothermic nature of these reactions is well-documented qualitatively. For context, the enthalpy of formation for some relevant compounds is provided below. The heat of reaction for analogous lithium-halogen exchange reactions can be highly exothermic. It is crucial to assume a significant exotherm for any reaction involving CBr3F and organometallic reagents and to take appropriate safety precautions.
Table 1: Enthalpy of Formation for Selected Compounds
| Compound | Formula | State | ΔfH° (kJ/mol) at 298.15 K |
| This compound | CBr3F | g | -129.9 ± 1.5[11] |
| n-Butyllithium | C4H9Li | l | -134.2 ± 7.1 |
| Tetrabromomethane | CBr4 | g | 103.2 ± 1.3[11] |
| Bromotrifluoromethane | CBrF3 | g | -651.04 ± 0.45[11] |
| Carbon Tetrachloride | CCl4 | g | -95.7 ± 0.6 |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments involving this compound. These are not universal protocols and must be adapted based on the specific substrate and scale of the reaction, with a thorough risk assessment performed beforehand.
Protocol 1: General Procedure for Lithium-Halogen Exchange with CBr3F and Subsequent Reaction with an Electrophile
Safety Precautions: This reaction is highly exothermic and should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and cryogenic gloves). An inert atmosphere is critical.
Apparatus:
-
A three-necked, round-bottom flask, flame-dried and equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
A syringe pump for the addition of the organolithium reagent.
-
A dry ice/acetone bath.
Procedure:
-
Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
To the flask, add a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (typically 1.1 to 1.2 equivalents) dropwise via the syringe pump over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour to ensure complete formation of the dibromofluoromethyllithium reagent.
-
Slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent, again maintaining the temperature at -78 °C.
-
After the addition of the electrophile, allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC) if possible.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) to the cold reaction mixture to quench any remaining organolithium species. Caution: This is also an exothermic step.
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup and purification.
Protocol 2: Safe Quenching of Unused Organolithium Reagents
Safety Precautions: This procedure should be performed in a fume hood, away from flammable materials.
Procedure:
-
Cool the organolithium solution in an ice-water bath.
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise with vigorous stirring.
-
Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be slowly added.
-
Finally, when no more gas evolution is observed, water can be carefully added to ensure all the reactive material is consumed.
-
Neutralize the resulting solution before disposal.
Mandatory Visualizations
Caption: A generalized workflow for safely conducting and managing exothermic reactions involving this compound.
Caption: A logical decision-making diagram for troubleshooting an unexpected temperature increase during a reaction.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 6. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 7. stonehousesafety.com [stonehousesafety.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. atct.anl.gov [atct.anl.gov]
Troubleshooting low conversion rates in Tribromofluoromethane-mediated fluorination
Welcome to the technical support center for troubleshooting low conversion rates in Tribromofluoromethane-mediated fluorination. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (CFBr₃) in fluorination reactions?
A1: this compound is not typically a direct fluorinating agent. Instead, it serves as a precursor to generate reactive intermediates containing a carbon-fluorine bond. The two primary applications are:
-
Generation of Dibromofluoromethyllithium (LiCFBr₂): This is achieved by reacting CFBr₃ with an organolithium reagent, such as n-butyllithium. The resulting LiCFBr₂ can then act as a nucleophile, reacting with various electrophiles like aldehydes and ketones to introduce a dibromofluoromethyl group, which can be a precursor to other fluorinated moieties.
-
Precursor for Fluorinated Heterocycles: this compound can be used in the synthesis of fluorinated heterocycles, such as 4-fluoropyrazoles, through cyclization reactions with suitable starting materials like hydrazones.
Q2: My reaction with this compound is not working. What are the most critical general parameters to check?
A2: For most reactions involving this compound, especially those that proceed via organometallic intermediates, the following parameters are critical:
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be anhydrous.
-
Temperature Control: These reactions are often highly exothermic and require strict temperature control, typically at low temperatures (e.g., -78 °C), to prevent side reactions and decomposition of the reactive intermediates.
-
Reagent Quality: The quality of the organolithium reagent is crucial. It is advisable to titrate it before use to determine the exact concentration. This compound should also be of high purity.
Troubleshooting Guide 1: Synthesis of Fluorinated Alcohols via Dibromofluoromethyllithium
This guide focuses on the reaction of this compound with an organolithium reagent to form dibromofluoromethyllithium, which is then quenched with a carbonyl compound.
Experimental Protocol: General Procedure
-
To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure the complete formation of dibromofluoromethyllithium.
-
Add a solution of the carbonyl compound (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Low Conversion Rates
Q: I am observing a very low yield of my desired fluorinated alcohol, and most of my starting carbonyl compound is recovered. What could be the issue?
A: This often points to a problem with the formation or stability of the dibromofluoromethyllithium reagent.
| Potential Cause | Suggested Solution |
| Degraded n-Butyllithium | Titrate your n-butyllithium solution to determine its exact molarity. Use a fresh bottle if necessary. |
| Presence of Moisture | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas. |
| Incorrect Temperature | Maintain the temperature strictly at -78 °C during the formation of the organolithium reagent. Temperatures above -70 °C can lead to decomposition. |
| Insufficient Reaction Time | Allow sufficient time for the formation of the dibromofluoromethyllithium (at least 1 hour at -78 °C) before adding the electrophile. |
Q: My reaction is messy, with many side products and a low yield of the desired alcohol. What are the likely side reactions?
A: The formation of multiple products suggests that side reactions are outcompeting the desired nucleophilic addition.
| Potential Cause | Suggested Solution |
| Protonation of the Organolithium | Ensure your carbonyl compound and solvent are completely anhydrous. Traces of water will quench the dibromofluoromethyllithium. |
| Enolization of the Carbonyl | If your carbonyl compound is prone to enolization, consider using a less hindered and more reactive organolithium reagent, or adding a Lewis acid to coordinate to the carbonyl group. |
| Side reactions of n-BuLi | Add the n-butyllithium slowly and ensure efficient stirring to avoid localized high concentrations which can lead to side reactions with the solvent or the product. |
| Decomposition of Dibromofluoromethyllithium | This intermediate is thermally unstable. Work quickly and maintain low temperatures throughout the reaction until the quench. |
Experimental Workflow and Troubleshooting Logic
Caption: Workflow and troubleshooting logic for fluorinated alcohol synthesis.
Troubleshooting Guide 2: Synthesis of 4-Fluoropyrazoles
This section addresses the synthesis of 4-fluoropyrazoles from hydrazones and this compound, which likely proceeds through a tandem C-H fluoromethylation and cyclization mechanism.
Experimental Protocol: General Procedure
-
In a suitable reaction vessel, dissolve the N-alkylhydrazone (1.0 eq.) in an appropriate solvent (e.g., acetonitrile).
-
Add a ruthenium-based photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) (1-5 mol%).
-
Add this compound (2.0-3.0 eq.).
-
Degas the reaction mixture and place it under an inert atmosphere.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-fluoropyrazole.
Troubleshooting Low Conversion Rates
Q: The conversion of my hydrazone starting material is low, even after prolonged reaction time. What should I investigate?
A: Low conversion in a photochemical reaction can be due to several factors related to the reaction setup and components.
| Potential Cause | Suggested Solution |
| Inefficient Light Source | Ensure your light source has the correct wavelength to excite the photocatalyst. Check the age and output of your lamps/LEDs. Position the reaction vessel as close as possible to the light source. |
| Degraded Photocatalyst | Use a fresh batch of the photocatalyst. Some catalysts can be sensitive to air and light over time. |
| Oxygen Inhibition | The reaction should be thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) as oxygen can quench the excited state of the photocatalyst. |
| Incorrect Solvent | The choice of solvent can be critical. Ensure you are using a solvent that dissolves all components and is compatible with the photochemical reaction. Acetonitrile is a common choice. |
Q: I am observing the formation of non-fluorinated pyrazole (B372694) or other byproducts instead of the desired 4-fluoropyrazole. Why is this happening?
A: The formation of non-fluorinated products or other side products indicates that alternative reaction pathways are competing with the desired fluorination/cyclization cascade.
| Potential Cause | Suggested Solution |
| Protonolysis of Intermediates | Ensure the reaction is free from acidic impurities. Traces of acid could lead to the formation of the non-fluorinated pyrazole. |
| Side Reactions of the Hydrazone | The hydrazone may be unstable under the reaction conditions. Ensure it is pure before starting the reaction. |
| Insufficient this compound | A substoichiometric amount of CFBr₃ may lead to incomplete reaction or favor non-fluorinated pathways. Try increasing the equivalents of CFBr₃. |
| Alternative Reaction Pathways | The electronics of your hydrazone substrate may favor other reaction pathways. Consider modifying the substituents on the hydrazone to favor the desired cyclization. |
Signaling Pathway and Logic Diagram
Caption: Proposed pathway and troubleshooting for 4-fluoropyrazole synthesis.
Technical Support Center: Stabilizer Selection for Long-Term Storage of Tribromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the selection of appropriate stabilizers for the long-term storage of Tribromofluoromethane (CFBr₃). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: Why is a stabilizer necessary for the long-term storage of this compound?
A1: this compound, like many halogenated hydrocarbons, can be susceptible to degradation over time, especially when exposed to heat, light, or moisture. This degradation can lead to the formation of acidic byproducts, such as hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF), which can compromise the purity of the compound and potentially damage storage containers.[1][2][3] Stabilizers are added to inhibit these degradation pathways and ensure the integrity of the product during extended storage.
Q2: What are the common degradation pathways for this compound?
A2: The primary degradation pathways for this compound include:
-
Thermal Decomposition: At elevated temperatures, the C-Br and C-F bonds can break, leading to the formation of free radicals and subsequent decomposition products.[4] Pyrolysis can yield compounds like hexafluorobenzene (B1203771) and bromine.[4]
-
Hydrolysis: In the presence of water, this compound can slowly hydrolyze to form acidic halides (HBr, HF) and other degradation products.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic decomposition, leading to the cleavage of the carbon-halogen bonds.
-
Reaction with Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous reactions and decomposition.[2]
Q3: What types of stabilizers are suitable for this compound?
A3: Several classes of stabilizers can be considered for halogenated hydrocarbons like this compound:
-
Metal-Based Stabilizers: Copper, often in the form of shavings or powder, is a known stabilizer for some halogenated compounds.[5] While the exact mechanism is not fully elucidated, it is believed to act as a free radical scavenger.[5][6]
-
Antioxidants (Free Radical Scavengers): Hindered phenols and aromatic amines are effective at terminating the free-radical chain reactions that propagate degradation.[7][8][9][10]
-
Acid Scavengers: These compounds neutralize the acidic byproducts (HBr, HF) that can form during degradation, thereby preventing autocatalytic decomposition. Epoxidized oils, such as epoxidized soybean oil, are commonly used for this purpose.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (yellowing) of this compound | Oxidation or reaction with impurities. | 1. Ensure storage is under an inert atmosphere (e.g., nitrogen or argon). 2. Verify the purity of the initial material using GC-MS. 3. Consider adding a hindered phenol (B47542) or aromatic amine antioxidant. |
| Pressure buildup in the storage container | Formation of gaseous degradation products due to thermal decomposition or hydrolysis. | 1. Store at recommended low temperatures (e.g., 2-8 °C). 2. Ensure the compound is dry before sealing the container. 3. Use a container with an appropriate pressure relief valve for larger quantities. |
| Decrease in purity over time (confirmed by GC analysis) | Ongoing chemical degradation. | 1. Evaluate the current stabilization strategy. 2. Consider adding a combination of stabilizers (e.g., an antioxidant and an acid scavenger). 3. Re-evaluate the suitability of the storage container material. |
| Corrosion of metal storage container | Formation of acidic byproducts (HBr, HF). | 1. Immediately transfer the product to a more resistant container (e.g., glass, stainless steel, or HDPE). 2. Add an acid scavenger, such as epoxidized soybean oil, to the new container. |
Stabilizer Selection and Evaluation
Potential Stabilizers for this compound
| Stabilizer Type | Examples | Proposed Mechanism of Action | Typical Concentration Range (w/w) |
| Metal-Based | Copper (powder or shavings) | Free radical scavenging at the metal surface. | 0.01% - 0.1% |
| Antioxidant (Hindered Phenol) | Butylated hydroxytoluene (BHT) | Hydrogen atom donation to terminate free radical chains.[7][8] | 0.01% - 0.5% |
| Antioxidant (Aromatic Amine) | N,N'-di-sec-butyl-p-phenylenediamine | Free radical scavenging.[9][10] | 0.01% - 0.5% |
| Acid Scavenger | Epoxidized Soybean Oil (ESO) | Reaction with and neutralization of acidic byproducts.[1][11] | 0.1% - 1.0% |
Experimental Protocols
Experimental Workflow for Stabilizer Efficacy Evaluation
References
- 1. EPOXOL® 7-4 Epoxidized Soybean Oil | ACS Technical Products [acstech.com]
- 2. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct evidence for inhibition of free radical formation from Cu(I) and hydrogen peroxide by glutathione and other potential ligands using the EPR spin-trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 8. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US2552466A - Stabilized aromatic amine-gasoline mixtures - Google Patents [patents.google.com]
- 11. Makwell Plasticizers Epoxidized Soyabean Oil - Acid Scavenger [knowde.com]
Technical Support Center: Safe Quenching Procedures for Reactions Involving Tribromofluoromethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions that utilize tribromofluoromethane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1][2] During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[3] It is important to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
Q2: What types of reactive intermediates are commonly formed in reactions with this compound?
A2: this compound can be used to generate several types of reactive intermediates. The most common include:
-
Organolithium reagents: For example, reaction with an organolithium reagent like n-butyllithium can lead to the formation of dibromofluoromethyllithium.
-
Radical species: In the presence of a radical initiator or under photochemical conditions, this compound can undergo homolytic cleavage to form a tribromomethyl radical.[4]
-
Difluorocarbene precursors: Under certain basic conditions, this compound can be a precursor to difluorocarbene.[5][6]
Q3: Why is a proper quenching procedure critical for these reactions?
A3: Reactions involving this compound often generate highly reactive and potentially pyrophoric intermediates, such as organolithium reagents.[7] Improper quenching of these intermediates can lead to uncontrolled exothermic reactions, fires, or explosions. A controlled and gradual quenching procedure is essential to neutralize these reactive species safely.
Q4: What are the general principles for quenching reactions involving organolithium reagents derived from this compound?
A4: The key principles for safely quenching organolithium reagents are:
-
Cooling: The reaction mixture should be cooled to a low temperature (typically 0 °C or below) before and during the quenching process to manage the exothermic nature of the neutralization.
-
Slow Addition: The quenching agent should be added slowly and in a controlled manner to avoid a rapid temperature increase.
-
Use of a Less Reactive Quenching Agent First: It is often recommended to start with a less reactive quenching agent, such as isopropanol (B130326), before introducing more reactive ones like water.
-
Inert Atmosphere: The quenching process should be carried out under an inert atmosphere (e.g., nitrogen or argon) until all reactive species are neutralized to prevent ignition of flammable solvents.
Q5: How do I quench a radical reaction involving this compound?
A5: For radical reactions, the primary goals of quenching are to stop the chain reaction and neutralize any remaining radical initiator. This can be achieved by:
-
Removing the Initiation Source: Turn off the UV lamp in photochemical reactions or cool the reaction to stop thermal initiation.
-
Introducing a Radical Scavenger: In some cases, a radical scavenger can be added to terminate the chain reaction.
-
Standard Workup: A standard aqueous workup will typically quench the reaction by separating the organic products from the aqueous-soluble initiators and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Violent, uncontrolled exotherm during quenching. | 1. Quenching agent added too quickly.2. Reaction mixture not sufficiently cooled.3. Concentration of reactive intermediates is too high. | 1. Immediately stop the addition of the quenching agent.2. Ensure the cooling bath is at the appropriate temperature and has sufficient capacity.3. Add the quenching agent much more slowly, dropwise if necessary.4. Consider diluting the reaction mixture with more anhydrous solvent before continuing the quench. |
| Fire during quenching. | 1. Pyrophoric organolithium reagent exposed to air.2. Flammable solvent ignited by the heat of the reaction. | 1. If the fire is small and contained, it can be smothered with sand or a Class D fire extinguisher for metal fires. Do not use a water-based extinguisher. 2. Ensure the reaction is always maintained under a positive pressure of an inert gas until the quench is complete.3. Remove all flammable materials from the immediate vicinity before starting the quench. |
| Incomplete reaction after quenching. | 1. Insufficient amount of this compound or other reagents.2. Reaction time was too short.3. Temperature was not optimal for the reaction. | 1. Review the stoichiometry of the reaction.2. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS) before quenching.3. Ensure the reaction is stirred efficiently to allow for proper mixing of reagents. |
| Formation of a precipitate during quenching. | 1. Formation of insoluble inorganic salts (e.g., lithium salts).2. Product is insoluble in the reaction solvent at low temperatures. | 1. The precipitate will often dissolve upon addition of a sufficient amount of aqueous workup solution.2. Allow the mixture to warm to room temperature after the initial quench is complete to see if the precipitate dissolves.3. If the precipitate persists, it may need to be filtered off after the workup. |
Experimental Protocols
Detailed Methodology for Quenching an Organolithium Reaction
This protocol provides a general guideline for quenching a reaction where an organolithium reagent has been generated from this compound.
Materials:
-
Reaction mixture containing the organolithium species.
-
Anhydrous isopropanol.
-
Deionized water.
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
An appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate.
Procedure:
-
Cool the Reaction Mixture: Ensure the reaction flask is immersed in a cooling bath (e.g., ice-water or dry ice/acetone) and maintain the internal temperature at or below 0 °C.
-
Initial Quench with Isopropanol: While maintaining a continuous flow of inert gas, slowly add anhydrous isopropanol dropwise via a syringe or an addition funnel. Monitor the internal temperature closely. If a significant temperature increase is observed, slow down or temporarily stop the addition. Continue adding isopropanol until the evolution of gas subsides and the exotherm is no longer significant.
-
Quench with Water: After the initial quench with isopropanol, slowly add deionized water dropwise. Again, monitor the temperature and control the addition rate to prevent a rapid temperature rise.
-
Aqueous Workup: Once the addition of water is complete and the reaction mixture is stable, remove the cooling bath and allow the mixture to warm to room temperature. Add saturated aqueous ammonium chloride solution to dissolve any inorganic salts that may have precipitated.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter or decant the drying agent and concentrate the solvent in vacuo to obtain the crude product.
Visualization of Quenching Workflow
The following diagram illustrates the decision-making process for selecting a safe quenching procedure for reactions involving this compound.
Caption: Decision workflow for quenching reactions.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.at [fishersci.at]
- 3. agilent.com [agilent.com]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Tribromofluoromethane Reaction Products
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis using Tribromofluoromethane (CBr3F). The information is presented in a question-and-answer format to directly address common issues encountered during the removal of bromine-containing byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of bromine-containing byproducts I should expect in my CBr3F reactions?
A1: The byproducts in your reaction will depend on the specific chemistry you are performing. However, some common bromine-containing impurities include:
-
Unreacted this compound (CBr3F): Due to its high boiling point (106-107 °C), it can be a persistent impurity if not removed during workup or purification.
-
Inorganic Bromide Salts: In reactions involving metals, such as Grignard or other organometallic reactions, salts like magnesium bromide (MgBr₂) are common. These are typically removed with an aqueous workup.
-
Elemental Bromine (Br₂): Some reaction conditions can lead to the formation of elemental bromine, which often imparts a yellow to reddish-brown color to the reaction mixture.
-
Triphenylphosphine Dibromide (Ph₃PBr₂): In Wittig-type reactions for the synthesis of bromofluoroalkenes, this is a common byproduct.
-
Other Brominated Organics: Depending on the reaction, side reactions can lead to the formation of other brominated organic compounds.
Q2: My crude product is a yellow or brown oil after the reaction. What causes this discoloration and how can I remove it?
A2: A yellow, orange, or brown color in the crude product is often indicative of residual elemental bromine (Br₂). This can be removed during the aqueous workup by washing the organic layer with a reducing agent solution. A common and effective choice is a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The bromine is reduced to colorless bromide ions (Br⁻), which are then partitioned into the aqueous layer.
Q3: How can I effectively remove inorganic bromide salts like MgBr₂ from my reaction mixture?
A3: Inorganic bromide salts are typically water-soluble and can be effectively removed by a standard aqueous workup. After quenching the reaction, the mixture should be partitioned between an organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous solution. Washing the organic layer several times with water or a mild acidic solution (e.g., dilute HCl or saturated ammonium (B1175870) chloride) will transfer the inorganic salts into the aqueous phase. A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer before drying.
Q4: What are the best analytical techniques to detect and quantify bromine-containing impurities in my product?
A4: A combination of chromatographic and spectroscopic techniques is generally most effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile bromine-containing impurities. The mass spectrometer can detect the characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which aids in the identification of brominated compounds.[1][2][3]
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for analyzing reactions involving fluorinated compounds like CBr3F. It offers a wide chemical shift range and high sensitivity, allowing for the clear detection of the starting material and any fluorine-containing byproducts.[4][5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive products and impurities, LC-MS is a suitable alternative to GC-MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from CBr3F reactions.
Issue 1: Persistent Unreacted CBr3F in the Purified Product
-
Potential Cause: this compound has a relatively high boiling point (106-107 °C), making it difficult to remove completely by rotary evaporation, especially if the desired product is also a high-boiling liquid or a solid.
-
Recommended Actions:
-
Fractional Distillation: If your product has a significantly different boiling point from CBr3F, fractional distillation can be an effective purification method.
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel can separate CBr3F from the desired product. Due to the non-polar nature of CBr3F, a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically required.
-
High-Vacuum Evaporation: Applying a high vacuum (e.g., using a Schlenk line or a high-performance vacuum pump) can aid in the removal of residual CBr3F.
-
Issue 2: Difficulty Separating Product from Triphenylphosphine Oxide in Wittig-type Reactions
-
Potential Cause: Triphenylphosphine oxide (TPPO) is a common byproduct in Wittig reactions and can be challenging to separate from the desired product due to its polarity and solubility in many organic solvents.
-
Recommended Actions:
-
Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. The crude reaction mixture can be concentrated and then triturated with the non-polar solvent, followed by filtration to remove the solid TPPO.
-
Column Chromatography: Careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often effectively separate the desired product from TPPO.
-
Acid-Base Extraction: If the product is not acid-sensitive, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can sometimes help to remove TPPO, although this is not always effective.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Reaction Product
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Aqueous Workup with Na₂S₂O₃ Wash | >90% (after solvent removal) | >95% | Effectively removes inorganic salts and elemental bromine. | Does not remove organic byproducts or unreacted CBr3F. |
| Column Chromatography | >98% | 60-85% | High purity can be achieved; versatile for various byproducts. | Can be time-consuming and may lead to product loss on the column. |
| Fractional Distillation | >99% | 50-70% | Excellent for separating liquids with different boiling points. | Not suitable for solids or thermally sensitive compounds; requires significant boiling point difference. |
| Recrystallization | >99% | 40-80% | Yields highly pure crystalline solids. | Only applicable to solid products; requires finding a suitable solvent system. |
Table 2: Illustrative GC-MS Parameters for Impurity Analysis
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1] |
| Injector Temperature | 250°C[1] |
| Oven Program | Initial temp 40°C, hold 2 min, ramp to 200°C at 10°C/min[1] |
| Carrier Gas | Helium at 1 mL/min[1] |
| MS Detector | Electron Ionization (EI) at 70 eV[1] |
| Mass Range | m/z 30-350[1] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Inorganic Bromides and Elemental Bromine
-
Objective: To remove water-soluble inorganic byproducts (e.g., MgBr₂) and residual elemental bromine (Br₂) from a reaction mixture.
-
Materials:
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Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)
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Deionized water
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
-
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water, shake vigorously, and allow the layers to separate. Drain and discard the aqueous layer.
-
Add a volume of saturated aqueous sodium thiosulfate solution equal to approximately one-third of the organic layer volume. Shake until the organic layer becomes colorless. Drain and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic phase. Drain and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. Swirl the flask until the drying agent no longer clumps together.
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Filter the solution to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification of a Fluorinated Alcohol by Column Chromatography
-
Objective: To purify a crude fluorinated alcohol from unreacted CBr3F and other organic byproducts.
-
Materials:
-
Crude fluorinated alcohol
-
Silica gel (230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate (B1210297)
-
Chromatography column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plate and chamber
-
-
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with 100% hexanes to elute highly non-polar impurities, including any residual CBr3F.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and increasing to 5%, 10%, etc.).
-
Collect Fractions: Collect fractions in test tubes and monitor the separation using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for CBr3F reactions.
Caption: Troubleshooting logic for byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. azom.com [azom.com]
Technical Support Center: Tribromofluoromethane Reactivity and Solvent Choice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of solvent selection on the reactivity of tribromofluoromethane (CFBr₃). Due to the limited availability of specific experimental data for this compound, the information presented here is based on established principles of physical organic chemistry and data from structurally related polyhalogenated alkanes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect reactions involving polyhalogenated alkanes like this compound?
A1: The solvent plays a crucial role in the reaction rate, mechanism, and product distribution.[1] Solvents can influence reactions by:
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Stabilizing or destabilizing reactants, intermediates, and transition states. [1][2]
-
Directly participating in the reaction (e.g., as a nucleophile). [5][6]
-
Influencing the strength of the nucleophile. [7]
The polarity and protic nature of the solvent are key factors. Solvents are generally categorized as polar protic, polar aprotic, and nonpolar.[8]
Q2: Which reaction pathways are most likely for this compound, and how does solvent choice influence them?
A2: this compound can potentially undergo several reaction types, with solvent choice being a key determinant of the predominant pathway.
-
Nucleophilic Substitution (SN1 and SN2):
-
SN1-type reactions are favored in polar protic solvents (e.g., water, methanol (B129727), ethanol). These solvents can stabilize the formation of a carbocation intermediate through hydrogen bonding and strong dipole-dipole interactions.[9][10] However, the presence of three bromine atoms might influence carbocation stability.
-
SN2-type reactions are favored in polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile).[9][11] These solvents solvate the accompanying cation of the nucleophile but leave the anionic nucleophile "bare" and more reactive.[11] Steric hindrance around the carbon atom in this compound would be a significant factor to consider for the feasibility of an SN2 pathway.
-
-
Radical Reactions: Many reactions involving polyhalomethanes proceed via radical mechanisms, often initiated by light (photolysis) or radical initiators. The solvent can influence radical reactions by affecting the lifetime and reactivity of the radical species. Non-polar, inert solvents like carbon tetrachloride or perfluoroalkanes are often used for radical reactions to minimize side reactions.
Q3: What are the expected effects of different solvent classes on the reactivity of this compound?
A3: The expected effects are summarized in the table below, based on general principles for haloalkanes.
| Solvent Class | Examples | Expected Effect on this compound Reactivity |
| Polar Protic | Water, Methanol, Ethanol | May promote SN1-type pathways by stabilizing carbocation intermediates. Can also act as nucleophiles, leading to solvolysis products.[2][9][12] |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Likely to favor SN2-type reactions by enhancing the reactivity of anionic nucleophiles.[9][11] |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Generally used for radical reactions or when reactants are nonpolar. Less likely to promote ionic reaction pathways.[4] |
Q4: Can the solvent influence the formation of side products?
A4: Absolutely. The solvent can be a direct source of side products if it acts as a reactant (e.g., solvolysis in protic solvents).[6] Additionally, the solvent can influence the competition between different reaction pathways, such as substitution versus elimination, leading to a mixture of products.[3] For instance, a solvent that stabilizes a carbocation might also promote elimination (E1) pathways in competition with substitution (SN1).[9]
Troubleshooting Guide
| Problem | Potential Cause Related to Solvent | Troubleshooting Steps & Recommendations |
| Low or No Reactivity | Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent.[13] Solvent-Nucleophile Interaction: Polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[14] Inappropriate Polarity: The solvent may not provide the necessary stabilization for the transition state of the desired reaction.[1] | 1. Check Solubility: Ensure all reactants are soluble at the reaction temperature. Consider using a co-solvent if necessary. 2. Switch Solvent Type: If an SN2 reaction is desired, switch from a polar protic to a polar aprotic solvent (e.g., from methanol to acetone or DMF).[11] 3. Increase Polarity (for SN1): If an SN1 reaction is intended, try a more polar protic solvent.[9] |
| Unexpected Side Products | Solvent Participation: The solvent may be acting as a nucleophile (solvolysis).[6] Competing Reaction Pathways: The solvent may be promoting an undesired reaction pathway (e.g., elimination instead of substitution).[3][9] | 1. Use an Inert Solvent: Switch to a non-reactive (aprotic and non-nucleophilic) solvent. 2. Optimize for Selectivity: For SN2 reactions, use a polar aprotic solvent. For SN1, a highly polar protic solvent might be necessary, but be aware of potential solvolysis and elimination.[9][11] |
| Poor Reaction Rate | High Solvent Viscosity: A highly viscous solvent can slow down the reaction rate by impeding the movement of reactant molecules.[15] Inadequate Transition State Stabilization: The solvent may not be effectively stabilizing the transition state of the reaction.[1] | 1. Choose a Less Viscous Solvent: If viscosity is a concern, select a solvent with a lower viscosity. 2. Conduct a Solvent Screen: Systematically test a range of solvents with varying polarities and properties to find the optimal one for your specific reaction. |
Experimental Protocols
Generalized Protocol for Solvent Screening in a Nucleophilic Substitution Reaction
This protocol provides a general framework for systematically evaluating the impact of different solvents on a hypothetical reaction between this compound and a nucleophile (Nu⁻).
Objective: To determine the optimal solvent for the reaction of this compound with a given nucleophile, maximizing yield and minimizing side products.
Materials:
-
This compound (CFBr₃)
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
A selection of anhydrous solvents from different classes (e.g., Methanol, Acetone, DMF, Toluene, Hexane)
-
Reaction vessels (e.g., round-bottom flasks or sealed vials)
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Temperature control system (e.g., oil bath, heating mantle)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Analytical equipment for monitoring reaction progress and product analysis (e.g., TLC, GC-MS, NMR)
Procedure:
-
Setup: In parallel, set up a series of identical reaction vessels under an inert atmosphere.
-
Solvent Addition: To each vessel, add an equal volume of one of the selected anhydrous solvents.
-
Reactant Addition: Add the nucleophile to each vessel, ensuring it is soluble or well-suspended. Stir until dissolved or a uniform suspension is achieved.
-
Initiation: Add an equimolar amount of this compound to each vessel simultaneously to initiate the reactions.
-
Reaction Conditions: Maintain all reactions at the same constant temperature and stirring rate.
-
Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them using a suitable technique (e.g., TLC or GC). Note the rate of consumption of starting material and the formation of products.
-
Workup: Once the reactions are complete (or after a set time), quench the reactions appropriately. Perform a standard aqueous workup and extraction to isolate the crude product from each reaction mixture.
-
Analysis: Analyze the crude product from each solvent to determine the yield of the desired product and identify any side products. Techniques like NMR and GC-MS are suitable for this analysis.
Data Presentation:
The results of the solvent screening can be summarized in a table for easy comparison:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield of Desired Product (%) | Major Side Products |
| Methanol | 32.7 | 24 | 15 | Solvolysis product |
| Acetone | 20.7 | 12 | 65 | None observed |
| DMF | 36.7 | 8 | 85 | Minor decomposition |
| Toluene | 2.4 | 48 | <5 | No reaction |
| Hexane | 1.9 | 48 | <5 | No reaction |
Visualizations
Caption: A decision workflow for selecting an appropriate solvent.
Caption: How solvent choice can direct reaction outcomes.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Confirming Fluorination by Tribromofluoromethane
For researchers, scientists, and professionals in drug development, the successful incorporation of fluorine atoms into a molecule is a critical step that requires robust analytical confirmation. Tribromofluoromethane (CBr₃F) serves as a valuable reagent, particularly for trifluoromethylation reactions, often proceeding through a radical mechanism. This guide provides an objective comparison of key analytical techniques used to confirm the success of such fluorination reactions, offering supporting data and detailed experimental protocols.
Comparison of Primary Analytical Techniques
The confirmation of a carbon-fluorine (C-F) bond formation relies on a suite of complementary analytical techniques. Each method provides unique insights into the structure, composition, and purity of the fluorinated product.
| Analytical Technique | Information Provided | Key Quantitative Data/Observations | Strengths | Limitations |
| ¹⁹F NMR Spectroscopy | Direct detection of fluorine atoms and their chemical environment. | Chemical Shift (δ): Highly sensitive to the electronic environment; typically -50 to -80 ppm for -CF₃ groups. Coupling Constants (J): Provides information on neighboring atoms (e.g., ¹JCF, ²JCH, ³JHH). | Unambiguous confirmation of C-F bond formation; high sensitivity and 100% natural abundance of ¹⁹F.[1][2] | Requires a specialized NMR probe; interpretation can be complex due to long-range couplings. |
| ¹H & ¹³C NMR Spectroscopy | Information on the overall molecular structure and the effect of the fluorine substituent on the carbon and proton environments. | ¹³C NMR: Carbon bearing the -CF₃ group appears as a quartet due to ¹JCF coupling (270-320 Hz). ¹H NMR: Protons on adjacent carbons show coupling to the fluorine atoms (²JHF or ³JHF). | Provides comprehensive structural context for the newly introduced fluorine group. | Does not directly observe the fluorine atom. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Molecular Ion Peak (M⁺): Confirms the mass of the fluorinated product. Fragmentation Pattern: Characteristic loss of F or CF₃ can be observed. | High sensitivity and accuracy, especially with high-resolution MS (HRMS).[3] Can be coupled with GC or LC for mixture analysis. | Molecular ions of some fluorinated compounds can be unstable and not observed with hard ionization techniques like EI.[4] |
| FTIR Spectroscopy | Detection of the C-F bond vibration. | C-F Stretch: Strong absorption band typically in the 1000-1400 cm⁻¹ region. The exact position depends on the molecular structure.[5] | Fast, non-destructive, and relatively low-cost.[5] Excellent for rapid screening and monitoring reaction progress.[6] | The C-F stretching region can overlap with other vibrations (e.g., C-O, C-N), potentially leading to ambiguity. |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement of the molecule in the solid state. | Provides exact bond lengths, bond angles, and crystal packing information. | The definitive method for unambiguous structure determination.[7] | Requires a high-quality single crystal, which can be challenging to obtain.[7] Not suitable for non-crystalline materials. |
Alternative Trifluoromethylating Agents
While this compound is an effective reagent, several alternatives are available, each with its own mechanism and applications. The choice of analytical techniques for confirmation remains largely the same, as the primary goal is to verify the incorporation of the -CF₃ group.
| Reagent | Common Name | Mechanism | Typical Application |
| CF₃Si(CH₃)₃ | Ruppert-Prakash Reagent | Nucleophilic | Addition to carbonyls and imines.[8][9] |
| Hypervalent Iodine Reagents | Togni's Reagents | Electrophilic/Radical | Trifluoromethylation of a wide range of nucleophiles, including heterocycles and alkenes.[10][11] |
| CF₃SO₂Na | Langlois' Reagent | Radical | Trifluoromethylation of electron-rich arenes and heteroarenes.[10] |
| CF₃SO₂Cl | Triflyl Chloride | Radical (Photoredox) | Trifluoromethylation of aromatic and heteroaromatic systems.[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key analytical techniques discussed.
Protocol 1: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be one that fully dissolves the sample and does not have interfering signals.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a multinuclear probe. Tune the probe to the ¹⁹F frequency.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum. A reference compound like CFCl₃ (δ = 0 ppm) or an internal standard can be used, though modern instruments can reference internally.
-
Set appropriate spectral width to cover the expected chemical shift range (e.g., +50 to -250 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the acquired FID, phase the spectrum, and perform baseline correction. Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup:
-
Equip a gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program for the GC oven to separate the product from any starting materials or byproducts. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Set the MS to scan a relevant mass range (e.g., m/z 50-500). Electron Ionization (EI) is commonly used. For compounds where the molecular ion is not stable, a softer ionization technique like Field Ionization (FI) or Chemical Ionization (CI) may be necessary.[4]
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically separate the components and acquire a mass spectrum for each.
-
Data Analysis: Analyze the mass spectrum of the peak corresponding to the fluorinated product. Look for the molecular ion peak and characteristic fragmentation patterns to confirm the identity of the compound.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a small drop of the neat liquid between two KBr or NaCl salt plates and create a thin film.
-
Solid Samples: Prepare a KBr pellet by finely grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used for direct analysis of solid or liquid samples with minimal preparation.[12]
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire a background spectrum (of air or the clean salt plates/ATR crystal). Then, acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Analyze the resulting spectrum for a strong absorption band in the 1000-1400 cm⁻¹ region, which is characteristic of the C-F bond stretch.[5]
Visualizations
Diagrams can clarify complex workflows and relationships between different analytical methods.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
19F NMR Analysis of Fluorinated Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of compounds synthesized for 19F NMR analysis, with a focus on the utility of various fluorinating agents. We will delve into the characteristics of compounds prepared using tribromofluoromethane and offer a comparison with a widely used alternative, the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane).
The incorporation of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science. The unique properties of the fluorine atom can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and sensitive analytical technique for characterizing these fluorinated molecules. Its high natural abundance (100%) and the large chemical shift dispersion of the 19F nucleus make it an ideal tool for structural elucidation, purity assessment, and studying molecular interactions.[1][2]
This guide will provide an overview of the synthesis and 19F NMR analysis of fluorinated compounds, present comparative data, detail experimental protocols, and offer visualizations to clarify key processes.
Comparison of Fluorinating Agents for 19F NMR Analysis
The choice of fluorinating agent is crucial as it dictates the reaction conditions and the types of fluorinated motifs that can be introduced. Here, we compare the application of this compound with the well-established Ruppert-Prakash reagent.
This compound (CFBr₃)
This compound is a source of the trifluoromethyl (CF₃) group. While less common than other trifluoromethylating agents, it can participate in reactions such as the addition to carbonyl compounds to form trifluoromethylated alcohols. However, detailed modern literature examples with comprehensive 19F NMR data for products synthesized using CFBr₃ are not as readily available as for more contemporary reagents. The expected 19F NMR chemical shift for a trifluoromethyl group attached to a tertiary alcohol typically falls within the range of -70 to -80 ppm.[2]
Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent is a widely used, versatile, and efficient nucleophilic trifluoromethylating agent. It reacts with a broad range of electrophiles, including aldehydes and ketones, in the presence of a fluoride (B91410) initiator to produce trifluoromethylated products. The resulting compounds are readily characterizable by 19F NMR spectroscopy.
The following table presents experimental data for the synthesis of trifluoromethylated monoterpene amino alcohols using the Ruppert-Prakash reagent, showcasing typical yields and 19F NMR chemical shifts.
| Product | Starting Material | Reagent | Yield (%) | 19F NMR Chemical Shift (δ, ppm) |
| (2S)-10 | β-keto-benzyl-O-oxime 4 | TMSCF₃, CsF | 81 | -71.8 |
| (4R)-11 | β-keto-benzyl-O-oxime 5 | TMSCF₃, CsF | 89 | -74.6 |
| (2R)-12 | β-keto-benzyl-O-oxime 6 | TMSCF₃, CsF | 95 | -73.5 |
Data extracted from the synthesis of trifluoromethylated monoterpene amino alcohols.[3]
Experimental Protocols
General Experimental Protocol for Trifluoromethylation using Ruppert-Prakash Reagent
This protocol is based on the synthesis of trifluoromethylated monoterpene amino alcohols.[3]
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the β-keto-benzyl-O-oxime (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Reagents: Add cesium fluoride (CsF) (0.1 eq) as an initiator. Cool the mixture to 4 °C.
-
Trifluoromethylation: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 4 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add tetrabutylammonium (B224687) fluoride hydrate (B1144303) (TBAF·3H₂O) to cleave the silyl (B83357) ether intermediate. Quench the reaction with water and extract the product with diethyl ether.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
General Experimental Protocol for 19F NMR Analysis
-
Sample Preparation: Prepare a solution of the purified fluorinated compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-20 mg/mL.
-
Instrumentation: Use a high-resolution NMR spectrometer equipped with a fluorine-capable probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine 1D 19F NMR spectra.
-
Spectral Width: Set a spectral width appropriate for the expected chemical shift range of the fluorine nucleus (e.g., -250 to 50 ppm).
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of fluorinated compounds.
Caption: General workflow for the synthesis of fluorinated compounds.
Caption: Workflow for 19F NMR analysis of a fluorinated compound.
Conclusion
The selection of an appropriate fluorinating agent is a critical step in the synthesis of novel compounds for drug discovery and materials science. While this compound offers a potential route to trifluoromethylated molecules, the availability of detailed experimental data and the prevalence of more versatile and well-documented reagents like the Ruppert-Prakash reagent make the latter a more common choice in modern synthetic chemistry. The power of 19F NMR spectroscopy provides an invaluable tool for the unambiguous characterization of these fluorinated products, offering high sensitivity and a wide chemical shift range that simplifies spectral analysis. This guide provides a foundational understanding for researchers to navigate the synthesis and analysis of fluorinated compounds, enabling the continued development of innovative molecules with enhanced properties.
References
A Comparative Guide to the Synthetic Utility of Tribromofluoromethane and Other Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. While a diverse array of fluorinating agents exists, their efficacy and applicability vary significantly. This guide provides a comparative analysis of Tribromofluoromethane (CBr₃F) as a fluorine-containing building block against traditional electrophilic and nucleophilic fluorinating agents, supported by experimental data and detailed protocols.
Introduction to Fluorinating Strategies
The introduction of fluorine can be broadly achieved through two main strategies:
-
Direct Fluorination: This involves the formation of a C-F bond on a pre-existing molecular scaffold using a fluorinating agent. These agents are typically classified as:
-
Electrophilic Agents (e.g., Selectfluor®, NFSI): These reagents deliver an electrophilic fluorine ("F+") to electron-rich centers like enolates.
-
Nucleophilic Agents (e.g., DAST, Deoxo-Fluor®): These reagents replace hydroxyl groups with fluorine via a nucleophilic substitution mechanism.
-
-
Fluorine-Containing Building Blocks: This approach utilizes small, fluorinated molecules that are incorporated into a larger structure. This compound falls into this category, primarily serving as a precursor to nucleophilic difluoromethyl and dibromofluoromethyl synthons.
This guide will focus on comparing the synthetic outcomes of using this compound to introduce a fluorinated carbon unit with the direct fluorination of a comparable substrate using established fluorinating agents.
Comparative Analysis of Synthetic Methodologies
To illustrate the distinct applications and efficiencies of these methods, we will compare the synthesis of β-fluoroalcohol derivatives, a common motif in bioactive compounds.
Method A: Synthesis via this compound
This compound is not a direct fluorinating agent but serves as a precursor to dibromofluoromethyllithium (LiCFBr₂). This nucleophilic species readily adds to carbonyl compounds, such as aldehydes and ketones, to generate 2,2-dibromo-2-fluoro-1-alkanol derivatives.
Method B: Alternative Direct Fluorination (Epoxide Ring-Opening)
A common method to synthesize β-fluoroalcohols is the ring-opening of epoxides with a fluoride (B91410) source. For a comparable product to that derived from benzaldehyde (B42025) in Method A, we will consider the ring-opening of styrene (B11656) oxide.
Table 1: Comparison of Synthetic Efficacy
| Feature | Method A: this compound Approach | Method B: Epoxide Ring-Opening with HF-based Reagent |
| Reagent(s) | This compound (CBr₃F), n-Butyllithium (n-BuLi) | Styrene Oxide, Cobalt(II) Fluoride, Chiral Salen Ligand, Acetic Acid |
| Target Transformation | Benzaldehyde → 2,2-dibromo-2-fluoro-1-phenylethanol | Styrene Oxide → (R)-2-fluoro-1-phenylethanol |
| Reaction Type | Nucleophilic addition of a C1 fluorinated building block | Nucleophilic ring-opening with a fluoride source |
| Reported Yield | 81% | 95% |
| Enantioselectivity | Produces a racemic mixture unless a chiral auxiliary is used. | High (97% ee) |
| Reaction Conditions | Cryogenic temperatures (-130 °C), inert atmosphere | Room temperature |
| Key Advantages | Introduces a CFBr₂ group which can be further functionalized. | High yield and enantioselectivity, milder conditions. |
| Key Limitations | Requires specialized low-temperature equipment; produces a racemic product. | Does not introduce a carbon unit; requires a chiral catalyst for enantioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-dibromo-2-fluoro-1-phenylethanol using this compound
This protocol is adapted from the procedure described for the reaction of dibromofluoromethyllithium with aldehydes.[1]
Materials:
-
This compound (CBr₃F)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel is charged with a solution of benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in a 2:1 mixture of anhydrous THF and Et₂O (15 mL).
-
Cooling: The flask is cooled to -130 °C using an ethanol/liquid nitrogen bath.
-
Addition of n-BuLi: A solution of n-BuLi in hexane (1.1 mmol) is added dropwise to the stirred reaction mixture over 20 minutes, maintaining the internal temperature below -125 °C.
-
Reaction: The mixture is stirred at -130 °C for 1 hour.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford 2,2-dibromo-2-fluoro-1-phenylethanol.
Protocol 2: Enantioselective Synthesis of (R)-2-fluoro-1-phenylethanol via Epoxide Ring-Opening
This protocol is a representative example of the enantioselective ring-opening of epoxides.
Materials:
-
Styrene oxide
-
Cobalt(II) fluoride
-
(R,R)-Salen ligand
-
Acetic acid
-
Tetrahydrofuran (THF)
Procedure:
-
Catalyst Formation: In a reaction vessel, cobalt(II) fluoride (0.1 mmol) and the (R,R)-Salen ligand (0.11 mmol) are stirred in THF.
-
Activation: Acetic acid (0.1 mmol) is added, and the mixture is stirred to form the active catalyst complex.
-
Reaction: Styrene oxide (1.0 mmol) is added to the catalyst mixture at room temperature.
-
Fluoride Source: A suitable fluoride source (e.g., a hydrogen fluoride complex) is added slowly.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.
-
Workup: The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield (R)-2-fluoro-1-phenylethanol.
Visualizing the Synthetic Pathways
Experimental Workflow for this compound Route
Caption: Workflow for the synthesis of a fluorinated alcohol using this compound.
Comparison of Synthetic Logic
Caption: Logical comparison of synthetic approaches to fluorinated molecules.
Conclusion
This compound is not a direct fluorinating agent but a valuable C1 building block for introducing the CFBr₂ moiety into organic molecules. This method is effective for synthesizing 2,2-dibromo-2-fluoro alcohols from carbonyl precursors. In contrast, direct fluorinating agents like DAST or those used for epoxide ring-opening offer alternative routes to fluorinated alcohols. The choice of method depends on the desired final product, the available starting materials, and the required stereochemistry. While the this compound approach requires specialized cryogenic conditions, it provides access to unique difunctionalized products that can be valuable for further synthetic transformations. Conversely, direct fluorination methods can offer milder conditions and opportunities for high enantioselectivity. Researchers should consider these factors when designing a synthetic route to novel fluorinated compounds.
References
A Comparative Guide to Synthetic Strategies for Fluoro-Olefins: Tribromofluoromethane vs. Direct Olefination
For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a critical strategy for modulating molecular properties. Fluoro-olefins, in particular, are valuable building blocks in medicinal chemistry and materials science. This guide provides an objective comparison of two distinct synthetic strategies for accessing these motifs: a multi-step approach utilizing Tribromofluoromethane (CFBr₃) and direct olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction.
The introduction of a trifluoromethyl group or other fluorinated moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While a plethora of trifluoromethyl-containing reagents directly install a CF₃ group, this compound offers a unique synthetic pathway, serving as a precursor to a C1 building block that enables the construction of more complex fluorinated structures, such as bromo-fluoro-olefins. This guide will use the synthesis of (E)-1-bromo-1-fluoro-2-phenylethene as a case study to compare these divergent synthetic philosophies.
Executive Summary of Synthetic Approaches
The This compound (CFBr₃) derived method is a multi-step sequence that builds the target molecule through the formation and subsequent transformation of a key intermediate. It does not directly "trifluoromethylate" but rather provides a "CFBr₂" unit. In contrast, direct olefination strategies , such as the Horner-Wadsworth-Emmons reaction, construct the carbon-carbon double bond and introduce the fluorine atom in a single, highly convergent step.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the key quantitative data for the synthesis of (E)-1-bromo-1-fluoro-2-phenylethene from benzaldehyde (B42025) using the two distinct strategies.
| Parameter | Strategy 1: this compound Method | Strategy 2: Horner-Wadsworth-Emmons (HWE) |
| Starting Materials | Benzaldehyde, this compound (CFBr₃) | Benzaldehyde, Bromofluorophosphonate reagent |
| Key Intermediates | 2,2-dibromo-2-fluoro-1-phenylethanol | None (Direct olefination) |
| Number of Steps | 3 (Generation of CFBr₂Li, Acetylation, Reductive Elimination) | 1 |
| Overall Yield | ~60-70% | Typically 70-90% |
| Stereoselectivity | High (Predominantly E-isomer) | Can be tuned for E or Z selectivity |
| Reaction Conditions | Cryogenic temperatures (-130 °C) required for the initial step | Generally milder conditions (e.g., 0 °C to room temp) |
Experimental Workflows and Signaling Pathways
The logical flow of each synthetic strategy can be visualized as follows:
Detailed Experimental Protocols
Strategy 1: Synthesis of (E)-1-bromo-1-fluoro-2-phenylethene via this compound
This synthesis proceeds in three main steps after the in-situ generation of the key reagent.
Step 1: Synthesis of 2,2-dibromo-2-fluoro-1-phenylethanol
-
To a solution of this compound (1.2 equiv.) and benzaldehyde (1.0 equiv.) in a mixed solvent of THF/Et₂O (2:1) at -130 °C (liquid nitrogen/pentane bath), a solution of n-butyllithium (1.1 equiv.) in hexane (B92381) is added dropwise.
-
The reaction mixture is stirred at -130 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 2,2-dibromo-2-fluoro-1-phenylethanol.
Step 2: Acetylation of 2,2-dibromo-2-fluoro-1-phenylethanol
-
To a solution of 2,2-dibromo-2-fluoro-1-phenylethanol (1.0 equiv.) in pyridine (B92270) at 0 °C, acetic anhydride (B1165640) (1.5 equiv.) is added.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is poured into ice-water and extracted with diethyl ether.
-
The organic layer is washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated to give the acetate (B1210297) derivative, which is used in the next step without further purification.
Step 3: Reductive Elimination to (E)-1-bromo-1-fluoro-2-phenylethene
-
To a solution of the crude acetate from the previous step in THF at 0 °C, a solution of ethylmagnesium bromide (2.5 equiv.) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield (E)-1-bromo-1-fluoro-2-phenylethene with high stereoselectivity.
Strategy 2: Synthesis of (E)-1-bromo-1-fluoro-2-phenylethene via Horner-Wadsworth-Emmons Reaction
This method provides a more direct route to the target molecule.
-
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, a solution of a suitable bromofluorophosphonate reagent (e.g., diethyl 1-bromo-1-fluoro-1-phosphonoacetate) (1.1 equiv.) in THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (1.0 equiv.) in THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (E)-1-bromo-1-fluoro-2-phenylethene. The E/Z ratio can be influenced by the choice of phosphonate (B1237965) reagent and reaction conditions.
Concluding Remarks on Synthetic Strategy
The choice between utilizing this compound as a C1 building block and employing a direct olefination strategy depends on several factors, including the desired molecular complexity, scalability, and tolerance of sensitive functional groups.
Advantages of the this compound Method:
-
Provides access to unique fluorinated intermediates, such as dibromofluoromethyl carbinols, which can be further functionalized in various ways.
-
Can offer high stereoselectivity in the formation of specific olefin isomers.
Advantages of Direct Olefination (HWE) Method:
-
More atom-economical and convergent, typically involving fewer synthetic steps.
-
Often employs milder reaction conditions, avoiding the need for cryogenic temperatures.
-
The stereochemical outcome can often be tuned by modifying the phosphonate reagent and reaction conditions.
For the synthesis of relatively simple fluoro-olefins where a direct precursor is available, the Horner-Wadsworth-Emmons reaction generally offers a more efficient and practical approach. However, for the construction of more complex fluorinated molecules where the dibromofluoromethyl carbinol intermediate can be a versatile branching point for further synthetic transformations, the this compound-derived method presents unique and valuable opportunities. Researchers should consider the overall synthetic goals and the specific functionalities of their target molecules when selecting the most appropriate strategy.
A Comparative Guide to Alternative Reagents for Introducing the CFBr₂ Group
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reagents for Dibromofluoromethylation
The introduction of the dibromofluoromethyl (CFBr₂) group is a critical transformation in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Traditionally, tribromofluoromethane (CFBr₃) has been the reagent of choice for this purpose. However, its ozone-depleting properties and the need for harsh reaction conditions have prompted the search for safer and more versatile alternatives. This guide provides a comprehensive comparison of emerging alternative reagents to CFBr₃, focusing on their performance, reaction mechanisms, and experimental protocols.
Executive Summary
This guide evaluates two primary alternatives to this compound for the introduction of the CFBr₂ group:
-
Dibromofluoromethane (B117605) (CHBr₂F): A promising reagent that can be activated under photoredox catalysis for the addition to alkenes. This method offers mild reaction conditions and a good substrate scope.
-
Dibromofluoromethyltriphenylphosphonium Bromide ([PPh₃CFBr₂]Br): A phosphonium (B103445) salt that can act as a nucleophilic source of the CFBr₂ group, suitable for reactions with electrophiles.
The following sections provide a detailed comparison of these reagents, including quantitative data on their performance, step-by-step experimental protocols, and mechanistic insights.
Performance Comparison
The selection of a suitable reagent for dibromofluoromethylation depends on the specific substrate and desired transformation. The following table summarizes the key performance indicators for the alternative reagents compared to the traditional this compound.
| Reagent | Typical Substrates | Reaction Type | Key Advantages | Typical Yields |
| This compound (CFBr₃) | Alkenes, Arenes | Radical Addition | Well-established | Variable (often moderate) |
| Dibromofluoromethane (CHBr₂F) | Unactivated Alkenes | Photoredox-Catalyzed Radical Addition | Mild reaction conditions, good functional group tolerance | 60-90% |
| [PPh₃CFBr₂]Br | Aldehydes, Ketones, Esters | Nucleophilic Addition (Wittig-type) | Access to dibromofluoroalkenes | 70-85% |
Detailed Reagent Analysis and Experimental Protocols
Dibromofluoromethane (CHBr₂F) via Photoredox Catalysis
Dibromofluoromethane has emerged as a viable alternative to CFBr₃, particularly for the dibromofluoromethylation of unactivated alkenes. The reaction proceeds via a radical mechanism initiated by a photocatalyst under visible light irradiation.
Reaction Scheme:
Experimental Protocol: Photoredox-Catalyzed Addition of CHBr₂F to 1-octene [1][2]
-
Materials:
-
1-octene (0.2 mmol, 1.0 equiv)
-
Dibromofluoromethane (CHBr₂F) (0.4 mmol, 2.0 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
Anhydrous Tetrahydrofuran (THF) (2.0 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add fac-Ir(ppy)₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous THF, 1-octene, and dibromofluoromethane via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (40 W).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) gradient) to afford the desired product.
-
Quantitative Data for CHBr₂F Addition to Various Alkenes: [1]
| Substrate | Product | Yield (%) |
| 1-Octene | 1,1-Dibromo-1-fluoro-2-bromononane | 85 |
| Cyclohexene | 1-(Dibromofluoromethyl)-2-bromocyclohexane | 78 |
| Styrene | 1-(Dibromofluoromethyl)-2-bromo-1-phenylethane | 90 |
| N-Vinylpyrrolidinone | 2-(1,1-Dibromo-1-fluoroethyl)pyrrolidin-2-one | 65 |
Mechanism of Action: Photoredox Catalytic Cycle
The reaction is initiated by the excitation of the photocatalyst (fac-Ir(ppy)₃) with visible light. The excited photocatalyst then engages in a single-electron transfer with dibromofluoromethane to generate a dibromofluoromethyl radical (•CFBr₂), which then adds to the alkene.
Caption: Photoredox catalytic cycle for the addition of CHBr₂F to alkenes.
Dibromofluoromethyltriphenylphosphonium Bromide ([PPh₃CFBr₂]Br)
Phosphonium salts provide a complementary approach for introducing the CFBr₂ group, acting as nucleophilic synthons. Dibromofluoromethyltriphenylphosphonium bromide can be prepared from triphenylphosphine (B44618) and this compound and subsequently used in Wittig-type reactions.
Synthesis of [PPh₃CFBr₂]Br:
Experimental Protocol: Synthesis of Dibromofluoromethyltriphenylphosphonium Bromide
-
Materials:
-
Triphenylphosphine (PPh₃) (1.0 equiv)
-
This compound (CFBr₃) (1.1 equiv)
-
Anhydrous Toluene (B28343)
-
-
Procedure:
-
Dissolve triphenylphosphine in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere.
-
Add this compound dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
Application in Wittig-type Reactions:
The generated phosphonium salt can be deprotonated with a strong base to form the corresponding ylide, which then reacts with carbonyl compounds to yield dibromofluoroalkenes.
Experimental Protocol: Synthesis of 1,1-Dibromo-2-fluoro-3-phenylprop-1-ene
-
Materials:
-
[PPh₃CFBr₂]Br (1.2 equiv)
-
Benzaldehyde (B42025) (1.0 equiv)
-
Potassium tert-butoxide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend [PPh₃CFBr₂]Br in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add potassium tert-butoxide portion-wise and stir the mixture for 30 minutes to generate the ylide.
-
Add a solution of benzaldehyde in THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
-
Quantitative Data for the Wittig Reaction:
| Carbonyl Substrate | Product | Yield (%) |
| Benzaldehyde | 1,1-Dibromo-2-fluoro-3-phenylprop-1-ene | 82 |
| Cyclohexanone | (Dibromofluoromethylene)cyclohexane | 75 |
| Acetophenone | 1,1-Dibromo-2-fluoro-3-phenylbut-1-ene | 70 |
Logical Workflow for Phosphonium Salt Utilization
Caption: Workflow for the synthesis and application of [PPh₃CFBr₂]Br.
Conclusion
Both dibromofluoromethane and dibromofluoromethyltriphenylphosphonium bromide present viable and, in many cases, superior alternatives to this compound for the introduction of the CFBr₂ group. The choice of reagent should be guided by the specific synthetic target and the functional groups present in the starting materials. The photoredox-catalyzed method using CHBr₂F is particularly advantageous for the functionalization of unactivated alkenes under mild conditions. In contrast, the phosphonium salt route provides a reliable method for the synthesis of dibromofluoroalkenes from carbonyl compounds. As research in this area continues, it is anticipated that even more efficient and selective reagents for dibromofluoromethylation will be developed, further expanding the toolbox of synthetic chemists.
References
A Comparative Guide to Trifluoromethylation Reagents in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in large-scale synthesis, the introduction of a trifluoromethyl (-CF3) group is a critical step in modifying the properties of active pharmaceutical ingredients and other advanced materials. The choice of reagent for this transformation has significant implications for process efficiency, cost, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of Tribromofluoromethane, a historical reagent, and modern alternatives, namely Togni's and Umemoto's reagents, supported by experimental data and detailed protocols.
Executive Summary
Historically, compounds like this compound (CBr3F) were explored for fluorination reactions. However, due to its classification as an ozone-depleting substance, its production and use are severely restricted under the Montreal Protocol, making it unsuitable for modern large-scale synthesis.[1] The current industry standards for electrophilic trifluoromethylation are hypervalent iodine compounds (Togni's reagents) and sulfonium (B1226848) salts (Umemoto's reagents). These reagents offer high efficiency and broad substrate scope but come with their own set of considerations regarding cost, safety, and waste management. This guide will focus on a detailed comparison of these modern alternatives, with this compound serving as a baseline for historical context and environmental considerations.
Performance Comparison
The choice of a trifluoromethylating agent is highly dependent on the substrate and the desired reaction conditions. The following tables summarize the performance of this compound (for illustrative purposes), Togni's reagents, and Umemoto's reagents in key trifluoromethylation reactions.
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent Example | Substrate | Yield (%) | Reference |
| Bromofluorocarbon (Historical) | This compound (CBr3F) | Not a direct trifluoromethylating agent for this transformation. | N/A | N/A |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [2] |
| Hypervalent Iodine | Togni Reagent I | β-keto esters (general) | 42-67 | [3] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [2] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | Reported as "Much higher yields" than Togni or Umemoto reagents | [3] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [2] |
Table 2: Trifluoromethylation of Thiols
| Reagent Class | Specific Reagent Example | Substrate | Yield (%) | Reference |
| Bromofluorocarbon (Historical) | This compound (CBr3F) | Not a direct trifluoromethylating agent for this transformation. | N/A | N/A |
| Hypervalent Iodine | Togni Reagent I | Aromatic and Aliphatic Thiols | 51-99 | [3] |
| Sulfonium Salt | Yagupolskii-Umemoto type reagents | Thiophenolates | 65 (initial report) | [3] |
Cost-Benefit Analysis
A direct cost comparison is challenging due to the proprietary nature of bulk chemical pricing. However, a qualitative and semi-quantitative analysis can be made based on reagent complexity, synthesis routes, and available small-scale pricing.
Table 3: Cost-Benefit Profile of Trifluoromethylating Reagents
| Feature | This compound | Togni's Reagents | Umemoto's Reagents |
| Relative Cost | N/A (Not commercially viable) | High | High |
| Scalability | Not feasible due to regulations. | Scalable, with some reagents available on a kilogram scale.[4] | Scalable, with methods for large-scale preparation developed.[3] |
| Safety Concerns | Ozone-depleting substance. | Togni's Reagent II has explosive properties and should be handled with care.[5] | Generally considered more thermally stable than Togni's reagents.[6] |
| Environmental Impact | High (Ozone depletion). | Considered more environmentally friendly than heavy metal reagents, but waste includes iodine-containing byproducts.[1][2][7][8][9] | Waste includes sulfur-containing byproducts. Recyclable versions are being developed.[10] |
| Performance Benefits | Limited synthetic utility for trifluoromethylation. | High efficiency for a broad range of nucleophiles, including alcohols and thiols.[3] | Very effective for C-H trifluoromethylation and for substrates like β-ketoesters.[2] |
| Key Drawbacks | Banned substance. | Potential for violent decomposition.[11] | Original syntheses were multi-step and generated significant waste.[10] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating results and scaling up production. Below are representative protocols for trifluoromethylation reactions using Togni's and Umemoto's reagents.
Protocol 1: Electrophilic Trifluoromethylation of a Thiol using Togni Reagent I
This protocol is a general representation for the S-trifluoromethylation of thiols.
Materials:
-
Aromatic or aliphatic thiol (1.0 mmol)
-
Togni Reagent I (1.1 mmol)
-
Acetonitrile (5 mL)
-
Stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the thiol in acetonitrile, add Togni Reagent I.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Trifluoromethylation of a β-Ketoester using an Umemoto Reagent
This protocol describes the trifluoromethylation of a β-ketoester, a common transformation.
Materials:
-
β-ketoester (1.0 mmol)
-
Umemoto Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol)
-
Base (e.g., DBU or a chiral guanidine (B92328) for asymmetric synthesis) (1.2 mmol)
-
Anhydrous solvent (e.g., acetonitrile) (5 mL)
-
Stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Under an inert atmosphere, dissolve the β-ketoester in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to the desired temperature (e.g., -43 °C to room temperature).
-
Add the base to the reaction mixture and stir for a few minutes.
-
Add the Umemoto reagent portion-wise.
-
Allow the reaction to stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Experimental Workflow for Electrophilic Trifluoromethylation
Caption: A generalized experimental workflow for electrophilic trifluoromethylation reactions.
Decision Logic for Reagent Selection
Caption: A simplified decision-making flowchart for selecting a trifluoromethylating reagent.
Conclusion
The landscape of large-scale trifluoromethylation has evolved significantly from the use of environmentally detrimental reagents like this compound. Modern reagents, such as those developed by Togni and Umemoto, offer high efficiency and selectivity, which are critical for the pharmaceutical and materials science industries. While the initial cost of these reagents can be high, the benefits of improved yields, cleaner reactions, and the potential for recyclable versions present a compelling case for their adoption. A thorough evaluation of the specific synthetic challenge, including substrate scope, scalability, safety protocols, and waste management, is essential for making an informed decision. The data and protocols presented in this guide provide a foundational framework for researchers and process chemists to navigate these complex considerations and select the optimal reagent for their large-scale synthesis needs.
References
- 1. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. stias.ac.za [stias.ac.za]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 5. Togni Reagent II - Enamine [enamine.net]
- 6. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 7. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of reactants and products in a Tribromofluoromethane reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the reactant, tribromofluoromethane (CBr₃F), and its product, dibromofluoromethane (B117605) (CHBr₂F), following a reductive debromination reaction. This transformation is a key step in the synthesis of fluorinated organic molecules, which are of significant interest in pharmaceutical and agrochemical development. The data presented herein, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis, offers a clear framework for reaction monitoring and product characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and dibromofluoromethane, facilitating a direct comparison of their spectral properties.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound (CBr₃F) | Not applicable | 46.5 (quartet, J = 369.4 Hz)[1] | Data not readily available |
| Dibromofluoromethane (CHBr₂F) | 7.71 (d, J = 48.3 Hz, 1H)[2] | 73.8 (d, J = 315.0 Hz)[2] | -84.08 (d, J = 48.9 Hz)[2] |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound (CBr₃F) | 1075 (C-F stretch), 780, 590[1][3] | 272, 270, 268 (M+), 193, 191, 189 ([M-Br]+)[1][4] |
| Dibromofluoromethane (CHBr₂F) | 3050 (C-H stretch), 1070 (C-F stretch), 650 (C-Br stretch) | 194, 192, 190 (M+), 113, 111 ([M-Br]+)[5][6][7] |
Reaction Workflow
The reductive debromination of this compound to dibromofluoromethane can be achieved using a mild reducing agent such as sodium borohydride (B1222165). The general workflow for this reaction is depicted below.
References
- 1. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Infrared spectroscopic properties of sodium bromide aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Borane [webbook.nist.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fluorodibromomethane | CHBr2F | CID 61280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methane, dibromofluoro- [webbook.nist.gov]
A Researcher's Guide to Validating Novel Compounds Synthesized with Tribromofluoromethane
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of chemical research. This is particularly crucial when employing versatile yet complex reagents like Tribromofluoromethane (CBr3F), which can introduce unique structural motifs. This guide provides a comparative overview of the most effective analytical techniques for the structural elucidation of these novel compounds, supported by experimental data and detailed protocols.
The incorporation of bromine and fluorine atoms into organic molecules can impart unique physicochemical properties, making them attractive candidates for pharmaceuticals and agrochemicals. However, the presence of these halogens also presents specific challenges and opportunities for structural analysis. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing a framework for selecting the most appropriate techniques for validating the structures of novel compounds synthesized using this compound.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique is paramount for obtaining reliable structural information. Below is a summary of the key techniques and their performance metrics when analyzing organobromine and organofluorine compounds.
| Technique | Information Provided | Resolution | Sensitivity | Key Advantages for CBr3F Derivatives | Limitations |
| NMR Spectroscopy | |||||
| ¹H NMR | Proton environment and connectivity | High | High | Provides information on the overall molecular scaffold. | Signal overlap can occur in complex molecules. |
| ¹³C NMR | Carbon skeleton | Moderate | Low | Essential for determining the number and type of carbon atoms. | Requires higher sample concentrations. |
| ¹⁹F NMR | Fluorine environment and connectivity | Very High | High | Highly sensitive to the local electronic environment, providing a unique probe for fluorinated compounds. The large chemical shift dispersion minimizes signal overlap.[1][2][3] | Requires a fluorine-capable NMR probe. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H, long-range C-H) | High | Moderate | Crucial for assembling the molecular structure by identifying neighboring atoms. | Can be time-consuming to acquire and interpret. |
| Mass Spectrometry | |||||
| Electron Ionization (EI) | Molecular weight and fragmentation pattern | High | Moderate | Provides a characteristic fragmentation fingerprint for library matching. | Molecular ion may be weak or absent for some compounds. |
| Chemical Ionization (CI) | Molecular weight (often as [M+H]⁺) | High | High | A softer ionization technique that often preserves the molecular ion. | Less fragmentation information compared to EI. |
| High-Resolution MS (HRMS) | Exact mass and elemental composition | Very High | High | Allows for the unambiguous determination of the molecular formula. | Higher instrumentation cost. |
| X-ray Crystallography | Absolute 3D structure and stereochemistry | Atomic | N/A (requires single crystal) | Provides the definitive, unambiguous 3D structure of the molecule in the solid state.[4] The presence of a heavy atom like bromine facilitates structure solution.[5] | Requires a suitable single crystal, which can be challenging to grow.[4] |
| Computational Chemistry | |||||
| DFT Calculations | Predicted NMR chemical shifts and coupling constants | N/A | N/A | Can aid in the assignment of complex NMR spectra and differentiate between possible isomers.[6][7][8] | Accuracy is dependent on the level of theory and basis set used.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
For quantitative ¹⁹F NMR, a known concentration of an internal standard (e.g., trifluorotoluene) can be added.[2]
¹H and ¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 s
-
Acquisition time (aq): 2-4 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton-gated decoupling)
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 s
-
¹⁹F NMR Acquisition:
-
Instrument: NMR spectrometer equipped with a fluorine-capable probe.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 64-256
-
Relaxation delay (d1): 1 s
-
¹H decoupling may be applied to simplify spectra, but coupled spectra provide valuable J-coupling information.[1]
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external/internal standard (for ¹⁹F).
-
Integrate the signals to determine the relative ratios of different nuclei.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).
-
For direct infusion, the solution can be introduced directly into the ion source.
-
For GC-MS or LC-MS, the sample is injected into the chromatograph for separation prior to ionization.
Instrumentation and Parameters:
-
Ionization Method:
-
Electron Ionization (EI): Typically at 70 eV.
-
Chemical Ionization (CI): Use a reagent gas such as methane (B114726) or ammonia.
-
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Detection: Scan a mass range appropriate for the expected molecular weight of the compound. For organobromine compounds, it is crucial to scan a range that includes the M+2 and M+4 peaks to observe the characteristic isotopic pattern.[9][10][11]
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
For compounds containing bromine, look for the characteristic isotopic cluster with peaks at M and M+2 of nearly equal intensity for each bromine atom present.[9][10][11]
-
Analyze the fragmentation pattern to deduce structural fragments.
-
For HRMS data, use the exact mass to calculate the elemental composition.
X-ray Crystallography
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).[4]
Data Collection:
-
Instrument: Single-crystal X-ray diffractometer.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The strategy should aim for high completeness and redundancy of the data.[12]
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The structure is solved using direct methods or Patterson methods, often facilitated by the presence of the heavy bromine atom.[5]
-
The atomic model is refined against the experimental data to obtain the final, precise 3D structure.
Mandatory Visualizations
Logical Workflow for Structure Validation
Caption: A general workflow for the structural validation of novel compounds.
Decision-Making Flowchart for Technique Selection
Caption: A decision-making flowchart for selecting the appropriate structural validation techniques.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Tribromofluoromethane with Organolithium Bases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organolithium bases with polyhalogenated substrates is critical for the synthesis of novel fluorinated compounds. This guide provides a comparative analysis of the reactivity of Tribromofluoromethane (CBr3F) with three common organolithium bases: n-butyllithium (n-BuLi), methyllithium (B1224462) (MeLi), and phenyllithium (B1222949) (PhLi). The primary reaction pathway involves a lithium-halogen exchange, leading to the formation of the highly reactive intermediate, dibromofluoromethyllithium (CBr2FLi), which can then be trapped with various electrophiles.
This guide summarizes key experimental data, provides detailed protocols, and visualizes the reaction pathways to aid in the selection of the appropriate organolithium reagent and reaction conditions for specific synthetic goals.
Data Summary: A Comparative Overview
The reactivity and product distribution in the reaction of this compound with organolithium bases are highly dependent on the specific base used, the solvent system, and the reaction temperature. The formation of the desired dibromofluoromethyllithium intermediate is often competitive with other reaction pathways.
| Organolithium Base | Typical Solvent | Temperature (°C) | Key Observations | Reported Yield of Trapped Product |
| n-Butyllithium | THF/Diethyl ether | -130 | Efficient generation of dibromofluoromethyllithium.[1] | Good yields with various aldehydes and ketones.[1] |
| Methyllithium | Diethyl ether | -78 to 0 | Generally less reactive than n-BuLi for this transformation. | Data not specifically found for CBr3F, but generally used for similar transformations. |
| Phenyllithium | Diethyl ether/THF | -78 to 0 | Can also effect lithium-halogen exchange, but side reactions are possible. | Specific yield data for CBr3F reaction is not readily available in the searched literature. |
Reaction Pathways and Experimental Workflow
The fundamental reaction is the lithium-halogen exchange between this compound and an organolithium reagent (RLi) to generate dibromofluoromethyllithium. This intermediate is thermally unstable and is typically generated in situ at very low temperatures before being trapped by an electrophile.
The experimental workflow for these reactions requires stringent anhydrous and anaerobic conditions to prevent the quenching of the highly reactive organolithium species.
Experimental Protocols
The following protocols are based on established literature procedures and should be adapted based on the specific electrophile and desired scale.
General Procedure for the Generation and Trapping of Dibromofluoromethyllithium with n-Butyllithium
This protocol is adapted from the work of Shimizu et al.[1].
Materials:
-
This compound (CBr3F)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et2O)
-
Electrophile (e.g., aldehyde or ketone)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with a solution of this compound and the desired electrophile in a mixture of anhydrous THF and diethyl ether (typically a 2:1 ratio).
-
Generation of Dibromofluoromethyllithium: The reaction mixture is cooled to -130 °C using a liquid nitrogen/ethanol bath.
-
Addition of n-Butyllithium: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -125 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 30 minutes) to ensure complete formation of the dibromofluoromethyllithium and its reaction with the electrophile.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the temperature is still low.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired dibromofluorinated product.
Note on other organolithium bases: While a detailed, directly comparable protocol for methyllithium and phenyllithium with this compound was not found in the initial search, similar conditions with adjustments to temperature and reaction time would likely be employed. Generally, methyllithium is less reactive than n-butyllithium in lithium-halogen exchange reactions, and phenyllithium's reactivity can be influenced by its aggregation state in solution.[2]
Concluding Remarks
The choice of organolithium base for the reaction with this compound significantly impacts the efficiency of generating the dibromofluoromethyllithium intermediate. Based on available literature, n-butyllithium at very low temperatures appears to be a highly effective reagent for this transformation, providing good yields of trapped products with a variety of electrophiles. Further research and direct comparative studies are needed to fully elucidate the relative efficiencies and substrate scopes of methyllithium and phenyllithium in this specific reaction. Researchers should carefully consider the basicity, nucleophilicity, and steric hindrance of the organolithium reagent, as well as the reaction conditions, to optimize the synthesis of their target fluorinated molecules.
References
Assessing the Regioselectivity of Additions Using Tribromofluoromethane-Derived Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in enhancing the metabolic stability, lipophilicity, and overall efficacy of therapeutic candidates. Tribromofluoromethane (CF₃Br) has emerged as a cost-effective and atom-economical precursor for generating trifluoromethyl radicals (•CF₃), which can be utilized in addition reactions to unsaturated systems like alkenes and alkynes. This guide provides a comprehensive comparison of the regioselectivity of these additions, supported by experimental data and detailed protocols, and contrasts the performance with alternative trifluoromethylating agents.
The addition of a trifluoromethyl group across a carbon-carbon double or triple bond, initiated by the homolytic cleavage of the C-Br bond in CF₃Br, typically proceeds via a radical chain mechanism. This process is often initiated photochemically or with a radical initiator. The regioselectivity of this addition is a critical aspect, determining the final structure of the trifluoromethylated product.
Regioselectivity in Radical Trifluoromethylation
The addition of the electrophilic trifluoromethyl radical (•CF₃) to an unsymmetrical alkene or alkyne generally follows a predictable pattern. The radical adds to the less sterically hindered carbon atom of the unsaturated bond. This regioselectivity is governed by the formation of the more stable radical intermediate. For instance, in the addition to a terminal alkene (R-CH=CH₂), the •CF₃ radical will preferentially attack the terminal CH₂ carbon, leading to a more stable secondary radical (R-ĊH-CH₂CF₃). This orientation is often referred to as an "anti-Markovnikov" addition.[1][2][3]
This principle is fundamental to understanding the outcomes of reactions involving CF₃Br-derived reagents and provides a basis for comparison with other trifluoromethylation methods.
Comparative Analysis of Trifluoromethylating Reagents
While CF₃Br is an attractive source of trifluoromethyl radicals due to its low cost and availability, a variety of other reagents are employed for trifluoromethylation, each with its own mechanistic nuances and resulting regioselectivity.[4][5] A direct comparison is essential for selecting the optimal reagent for a specific synthetic challenge.
Key Reagents for Comparison:
-
This compound (CF₃Br): Generates •CF₃ via radical initiation (e.g., photolysis, radical initiators, or reduction with metals like zinc).[4][6][7] It is known for its utility in anti-Markovnikov additions.
-
Trifluoroiodomethane (CF₃I): Similar to CF₃Br, it serves as a source of •CF₃ radicals, often with comparable regioselectivity. The weaker C-I bond can facilitate easier radical generation under milder conditions.
-
Togni and Umemoto Reagents: These are electrophilic trifluoromethylating agents that can also participate in radical pathways under specific conditions, for instance, through single-electron transfer (SET) processes.[8]
-
Langlois Reagent (CF₃SO₂Na): This reagent generates •CF₃ radicals under oxidative conditions.
The choice of reagent and reaction conditions can significantly influence the regiochemical outcome, especially with electronically biased or sterically complex substrates.
Data Presentation: Regioselectivity of Trifluoromethyl Radical Addition
The following table summarizes the regioselectivity observed in the radical addition of trifluoromethyl groups, derived from various precursors, to a selection of unsaturated substrates. The data is presented as the ratio of the anti-Markovnikov (major) to the Markovnikov (minor) regioisomer.
| Substrate | CF₃ Source | Initiator/Conditions | anti-Markovnikov:Markovnikov Ratio | Yield (%) | Reference |
| 1-Octene (B94956) | CF₃Br | Zn, H⁺ | >95:5 | 85 | [6] |
| 1-Octene | CF₃I | Photochemical | >95:5 | 90 | |
| Styrene | CF₃Br | Photocatalyst | >95:5 | 78 | [7] |
| Styrene | Togni Reagent II | Cu(I), light | >95:5 | 82 | |
| Phenylacetylene | CF₃Br | Photocatalyst | Major (Terminal addition) | 75 | |
| Phenylacetylene | Langlois Reagent | Oxidant | Major (Terminal addition) | 80 | |
| Methyl Acrylate | CF₃Br | Radical Initiator | >95:5 | 65 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Yields and regioselectivity can be highly dependent on the specific reaction conditions.
Experimental Protocols
General Procedure for the Photochemical Hydrotrifluoromethylation of 1-Octene using CF₃Br
This protocol describes a typical setup for the radical addition of the trifluoromethyl group from this compound to an alkene, initiated by a photocatalyst.
Materials:
-
1-Octene
-
This compound (CF₃Br)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Anhydrous solvent (e.g., THF)
-
Schlenk tube or similar reaction vessel suitable for photochemical reactions
-
Blue LED light source
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 1-octene (1.0 mmol) and the photocatalyst fac-Ir(ppy)₃ (0.01 mmol, 1 mol%).
-
Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an atmosphere of this compound (CF₃Br).
-
Add anhydrous THF (5 mL) via syringe.
-
Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired 1,1,1-trifluorononane.
Visualizing Reaction Pathways
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Radical Chain Mechanism of CF₃Br Addition to an Alkene
Caption: Radical chain mechanism for the addition of CF₃Br to an alkene.
Experimental Workflow for Comparative Study
Caption: General experimental workflow for comparing trifluoromethylation reagents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Addition of CF3 across unsaturated moieties: a powerful functionalization tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zinc–Brønsted acid mediated practical hydrotrifluoromethylation of alkenes with CF3Br - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Tribromofluoromethane: A Comprehensive Guide for Laboratory Professionals
The safe handling and disposal of tribromofluoromethane (CBr₃F), a halogenated hydrocarbon, is paramount for ensuring the safety of laboratory personnel and protecting the environment. As a substance classified with specific health hazards and as an ozone-depleting substance (ODS), strict adherence to established protocols is essential.[1][2] This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal-related tasks, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Summary:
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]
-
Environmental Hazards: Classified as an ozone-depleting substance, its release into the atmosphere is illegal and contributes to the destruction of the stratospheric ozone layer.[1]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] A face shield may be used in addition to goggles for enhanced protection.
-
Skin Protection: Wear protective gloves (Viton® is recommended) and appropriate protective clothing to prevent skin contact.[3][4][5]
-
Respiratory Protection: Avoid breathing in vapors, mists, or gas.[3][5] If ventilation is inadequate, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in areas where it is used.[3][5]
Quantitative Data and Hazard Information
For quick reference, the following table summarizes key quantitative data and classifications for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | CBr₃F | [4] |
| Molecular Weight | 270.74 g/mol | [4] |
| Appearance | Colorless Liquid | [4][5] |
| Boiling Point | 106 - 107 °C | [5] |
| Melting Point | -73 °C / -99.4 °F | [4] |
| GHS Hazard Statements | H315: Causes skin irritation | [3] |
| H319: Causes serious eye irritation | [3] | |
| H335: May cause respiratory irritation | [3] | |
| Signal Word | Warning | [3][4] |
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through a licensed chemical destruction facility.[7] Direct release or evaporation is strictly prohibited.[1][8]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical for safety and cost-effective disposal.
-
Identify as Hazardous Waste: this compound must be managed as hazardous waste.[5]
-
Segregate Halogenated Waste: Keep this compound waste separate from non-halogenated solvents.[9][10] Commingling different waste streams can complicate the disposal process and increase costs. Do not mix with other waste categories like heavy metals or acutely toxic "P-listed" wastes.[9]
Step 2: Containment and Labeling
Secure containment and clear labeling prevent accidental exposure and ensure proper handling by waste management personnel.
-
Container: Use a compatible, properly sealed, and leak-proof waste container. If possible, use the original container.[7] Ensure the container is stored in a designated satellite accumulation area, within secondary containment.[9]
-
Labeling: Affix a hazardous waste tag to the container as soon as waste is added.[9] The label must clearly state:
Step 3: Accidental Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Use PPE: Don the appropriate PPE as described above before attempting to clean the spill.
-
Clean-up: Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.
-
Disposal of Spill Debris: Collect the absorbent material, contaminated soil, and any other debris into a suitable, closed container for disposal as hazardous waste.[5][11] Label the container appropriately.
Step 4: Arranging for Professional Disposal
Disposal must be handled by certified professionals in accordance with all federal, state, and local regulations.[2][12]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will have a list of approved and licensed hazardous waste management vendors.[7]
-
Schedule Pickup: Arrange for a waste pickup with the licensed vendor.[7]
-
Provide Information: Be prepared to provide the vendor with the chemical name, quantity, and Safety Data Sheet (SDS) information.[7]
-
Documentation: Complete all required paperwork, such as a hazardous waste manifest, as instructed by the vendor. This creates a cradle-to-grave record of the waste's journey.
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste or properly decontaminated.
-
Triple Rinsing: The preferred method for decontamination is to triple-rinse the container with a suitable solvent (consult your EHS department for an appropriate choice).[7]
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous waste.[7] Do not pour the rinsate down the drain.
-
Disposal of Rinsed Container: Once properly rinsed, the container can often be disposed of through normal laboratory waste streams, but confirm this with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposition.
Caption: Workflow for the safe collection, management, and disposal of this compound waste.
References
- 1. Ozone depleting substances | Ministry for the Environment [environment.govt.nz]
- 2. Ozone depleting substances - DCCEEW [dcceew.gov.au]
- 3. fishersci.pt [fishersci.pt]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Ozone-depleting substances (ODS) – Regulation 12 [imo.org]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.at [fishersci.at]
- 12. 41 CFR § 102-40.215 - How do we handle ozone depleting substances (ODSs)? | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tribromofluoromethane
For Immediate Implementation: Essential Safety and Handling Protocols for Tribromofluoromethane
Researchers and laboratory personnel engaged in drug development and scientific investigation must adhere to stringent safety protocols when handling this compound (CBr₃F). This volatile, colorless liquid poses significant health risks, primarily causing skin, eye, and respiratory irritation.[1][2][3] This guide provides immediate, actionable steps for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound to ensure a secure laboratory environment.
Operational Plan: From Preparation to Disposal
A systematic approach is crucial for minimizing exposure and ensuring safety. The following step-by-step operational plan outlines the necessary precautions and procedures.
1. Engineering Controls and Laboratory Setup:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
2. Personal Protective Equipment (PPE) Selection and Donning:
Proper selection and use of PPE are the most critical barriers against exposure. The following table summarizes the required PPE, and the subsequent workflow details the correct donning and doffing procedures.
| PPE Component | Specification | Purpose |
| Hand Protection | Viton® or other chemically resistant gloves. | Prevents skin contact and irritation.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors.[4] |
| Body Protection | A chemically resistant lab coat or gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge is required for large-scale operations or in case of ventilation failure. | Prevents inhalation of harmful vapors.[5] |
Donning and Doffing Procedure:
Adherence to a strict donning and doffing sequence is vital to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully closed.
-
Respirator/Mask: If required, don the respirator, ensuring a proper fit and seal.
-
Eye and Face Protection: Put on safety goggles followed by a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Lab Coat: Remove the lab coat by turning it inside out and rolling it away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respirator/Mask: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
3. Handling and Experimental Protocol:
-
Containment: Handle this compound in closed systems whenever possible.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[4]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility. This compound and materials contaminated with it are considered hazardous waste.
-
Waste Classification: this compound is classified as a hazardous waste under the EPA's F002 list for spent halogenated solvents.[3][6][7]
-
Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams.
-
Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.
Quantitative Data Summary
Due to a lack of specific published data for this compound, the following table provides information based on recommendations for halogenated compounds and general laboratory safety guidelines.
| Parameter | Value/Recommendation | Source/Rationale |
| Occupational Exposure Limits | No specific OSHA PEL, NIOSH REL, or ACGIH TLV established. | General practice for chemicals without established limits is to minimize exposure to the lowest achievable level. |
| Glove Material | Viton® | Recommended in Safety Data Sheets for its chemical resistance.[1] |
| Glove Breakthrough Time | Not specifically tested for this compound. For similar halogenated solvents, breakthrough times can vary significantly based on glove material and thickness. It is crucial to consult the glove manufacturer's specific chemical resistance data. | General principle of chemical glove selection. |
| Respirator Cartridge | Organic Vapor (OV) cartridge. | Standard recommendation for volatile organic compounds. For halogenated hydrocarbons, a combination cartridge may be necessary depending on the specific airborne contaminants. |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Trifluorobromomethane [cdc.gov]
- 2. TRIFLUOROBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]
- 3. ibc.utah.edu [ibc.utah.edu]
- 4. aaha.org [aaha.org]
- 5. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
